8-Azido-cAMP
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(4aR,6R,7R,7aS)-6-(6-amino-8-azidopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N8O6P/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-5(19)6-3(23-9)1-22-25(20,21)24-6/h2-3,5-6,9,19H,1H2,(H,20,21)(H2,11,13,14)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMLKBFMGWQTEK-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N8O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70953852 | |
| Record name | 6-(6-Amino-8-azido-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31966-52-6 | |
| Record name | 8-Azidoadenosine-3',5'-monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031966526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(6-Amino-8-azido-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of 8-Azidoadenosine 3',5'-Monophosphate (8-N3-cAMP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-azidoadenosine 3',5'-monophosphate (8-N3-cAMP), a pivotal tool in molecular biology and pharmacology. Since its development, this photoactivatable analog of cyclic adenosine monophosphate (cAMP) has been instrumental in the identification and characterization of cAMP-binding proteins, significantly advancing our understanding of cAMP-mediated signal transduction. This document details the historical context of its discovery, provides a detailed methodology for its synthesis from 8-bromoadenosine 3',5'-monophosphate (8-Br-cAMP), and presents a comprehensive protocol for its application in photoaffinity labeling experiments. Furthermore, it summarizes key quantitative data regarding its interaction with its primary target, protein kinase A (PKA), and illustrates the cAMP signaling pathway and experimental workflows through detailed diagrams.
Introduction: The Advent of a Photoactivatable Probe
The study of signal transduction pathways has been profoundly influenced by the development of molecular tools that allow for the specific and covalent labeling of target proteins. In the realm of cyclic nucleotide research, the discovery and synthesis of 8-azidoadenosine 3',5'-monophosphate (8-N3-cAMP) marked a significant milestone. Pioneered by the work of Boyd E. Haley and his colleagues, 8-N3-cAMP was designed as a photoaffinity label to identify and investigate cAMP binding sites within complex biological systems.[1][2]
The core innovation of 8-N3-cAMP lies in the substitution of a hydrogen atom at the 8th position of the adenine ring with a photoreactive azido (-N3) group.[3] Upon exposure to ultraviolet (UV) light, the azido group is converted into a highly reactive nitrene intermediate. This nitrene can then form a stable covalent bond with amino acid residues in close proximity within the cAMP binding pocket of a protein. This elegant mechanism allows for the irreversible tagging of cAMP-binding proteins, facilitating their identification, purification, and further characterization.
Synthesis of 8-Azidoadenosine 3',5'-Monophosphate
The most common and efficient method for the synthesis of 8-N3-cAMP involves the nucleophilic substitution of the bromine atom in the precursor molecule, 8-bromoadenosine 3',5'-monophosphate (8-Br-cAMP), with an azide ion.[4] This reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), which facilitates the dissolution of the reactants and promotes the substitution reaction.
Experimental Protocol: Synthesis of 8-N3-cAMP from 8-Br-cAMP
This protocol is adapted from established methods for the synthesis of 8-azido purine nucleotides.
Materials:
-
8-bromoadenosine 3',5'-monophosphate (8-Br-cAMP)
-
Sodium azide (NaN3)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Dowex 1-X8 resin (chloride form)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing solvent: isobutyric acid/NH4OH/H2O (66:1:33, v/v/v)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Lyophilizer
-
Reaction vessel (light-protected)
-
Heating mantle or oil bath
Procedure:
-
Dissolution: In a light-protected reaction vessel, dissolve 8-Br-cAMP (e.g., 1 mmol) and a molar excess of sodium azide (e.g., 5 mmol) in anhydrous DMSO (e.g., 20 mL). Gentle warming may be required to facilitate dissolution.
-
Reaction: Heat the reaction mixture to 80°C and stir for 18-24 hours. The reaction should be carried out in the dark to prevent premature photolysis of the azido group.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Spot aliquots of the reaction mixture on a silica gel TLC plate and develop using a solvent system of isobutyric acid/NH4OH/H2O (66:1:33). The product, 8-N3-cAMP, will have a different Rf value than the starting material, 8-Br-cAMP. The spots can be visualized under a UV lamp (254 nm).
-
Quenching and Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute it with a large volume of deionized water (e.g., 10-fold excess).
-
Purification by Ion-Exchange Chromatography:
-
Load the diluted reaction mixture onto a column packed with Dowex 1-X8 resin (chloride form).
-
Wash the column extensively with deionized water to remove DMSO and unreacted sodium azide.
-
Elute the product using a linear gradient of hydrochloric acid (e.g., 0 to 0.5 M).
-
Collect fractions and monitor the absorbance at 281 nm (the absorbance maximum for 8-N3-cAMP).
-
-
Desalting and Lyophilization:
-
Pool the fractions containing the purified 8-N3-cAMP.
-
Neutralize the pooled fractions with a suitable base (e.g., NaOH).
-
Desalt the product using a suitable method, such as gel filtration chromatography or by repeated lyophilization.
-
Lyophilize the final product to obtain a white, fluffy powder.
-
-
Characterization: Confirm the identity and purity of the synthesized 8-N3-cAMP using techniques such as UV-Vis spectroscopy (λmax ≈ 281 nm), and mass spectrometry.
Quantitative Analysis of 8-N3-cAMP Interaction with Protein Kinase A (PKA)
8-N3-cAMP serves as a functional analog of cAMP and is capable of activating cAMP-dependent protein kinase (PKA).[5] The interaction of 8-N3-cAMP with PKA can be quantified by determining its binding affinity (dissociation constant, Kd) and its ability to activate the kinase (activation constant, Ka). While specific Kd and Ka values for the interaction of 8-N3-cAMP with PKA can vary depending on the specific PKA isoform and experimental conditions, the available literature provides valuable insights. For instance, studies on the analogous 8-azidoguanosine 3',5'-monophosphate (8-N3-cGMP) and its interaction with cGMP-dependent protein kinase have reported a Ka value of 1.1 x 10-7 M and a Kd ratio [Kd(8-N3-cGMP)/Kd(cGMP)] of 6.[6] This suggests that the 8-azido substitution results in a slightly lower affinity compared to the endogenous cyclic nucleotide. It has been demonstrated that both cAMP and 8-N3-cAMP can fully dissociate the PKA holoenzyme, indicating that 8-N3-cAMP is an effective activator.
| Parameter | Description | Reported Value (for analogous 8-N3-cGMP) | Reference |
| Ka | Activation Constant: The concentration of the ligand required to elicit a half-maximal activation of the enzyme. | 1.1 x 10-7 M | [6] |
| Kd Ratio | Ratio of the dissociation constant of the analog to the dissociation constant of the natural ligand. | 6 | [6] |
Table 1: Quantitative data for the interaction of 8-azido-cyclic nucleotides with their respective protein kinases.
Photoaffinity Labeling of cAMP-Binding Proteins
The primary application of 8-N3-cAMP is in photoaffinity labeling experiments to identify and characterize cAMP-binding proteins. This technique involves incubating the biological sample with radiolabeled 8-N3-cAMP (typically [32P]-8-N3-cAMP), followed by UV irradiation to induce covalent cross-linking to the target proteins. The labeled proteins can then be identified by SDS-PAGE and autoradiography.
Experimental Protocol: Photoaffinity Labeling of PKA with [32P]-8-N3-cAMP
This protocol provides a general framework for the photoaffinity labeling of PKA in a cell lysate.
Materials:
-
[32P]-8-azidoadenosine 3',5'-monophosphate ([32P]-8-N3-cAMP)
-
Cell lysate or purified protein sample containing PKA
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
cAMP (for competition experiments)
-
UV lamp (254 nm)
-
Quartz cuvettes or microtiter plates
-
SDS-PAGE reagents and equipment
-
Autoradiography film or phosphorimager
Procedure:
-
Sample Preparation: Prepare the cell lysate or purified protein sample in a suitable binding buffer. Determine the protein concentration of the sample.
-
Binding Reaction:
-
In a microcentrifuge tube, combine the protein sample (e.g., 50-100 µg of total protein) with [32P]-8-N3-cAMP to a final concentration of 1-10 µM.
-
For competition experiments, pre-incubate the protein sample with a 100-fold molar excess of non-radioactive cAMP for 15-30 minutes at room temperature before adding [32P]-8-N3-cAMP.
-
Incubate the binding reaction mixture on ice for 30-60 minutes in the dark.
-
-
UV Irradiation:
-
Transfer the reaction mixture to a quartz cuvette or a UV-transparent microtiter plate.
-
Place the sample on ice at a close distance (e.g., 1-5 cm) from a UV lamp (254 nm).
-
Irradiate the sample for 5-15 minutes. The optimal irradiation time should be determined empirically.
-
-
SDS-PAGE Analysis:
-
Following irradiation, add an equal volume of 2x SDS-PAGE sample buffer to the reaction mixture.
-
Boil the samples for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by molecular weight.
-
-
Detection of Labeled Proteins:
-
After electrophoresis, stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) to visualize the total protein profile.
-
Dry the gel and expose it to autoradiography film or a phosphorimager screen to detect the radiolabeled proteins.
-
The bands corresponding to the regulatory subunits of PKA (RI and RII) should be specifically labeled. The labeling should be significantly reduced in the competition control lane containing excess non-radioactive cAMP.
-
Visualizing Key Processes and Pathways
To better understand the context and application of 8-N3-cAMP, the following diagrams illustrate the cAMP signaling pathway and the experimental workflows for synthesis and photoaffinity labeling.
References
- 1. Application of Photoaffinity Nucleotide Analogs - Boyd Haley [grantome.com]
- 2. apps.legislature.ky.gov [apps.legislature.ky.gov]
- 3. Synthesis, characterization, and biological properties of 8-azido- and 8-amino-substituted 2',5'-oligoadenylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile synthesis of 8-azido-6-benzylaminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of protein kinase A (PKA) by 8-Cl-cAMP as a novel approach for antileukaemic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biochemical and Physical Properties of 8-Azido-cAMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azidoadenosine-3',5'-cyclic monophosphate (8-Azido-cAMP) is a photoactivatable analog of the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP). Its unique properties make it an invaluable tool in biochemical and pharmacological research, particularly for the identification and characterization of cAMP-binding proteins. This technical guide provides a comprehensive overview of the biochemical and physical properties of this compound, detailed experimental methodologies for its use, and visualizations of relevant biological pathways and experimental workflows.
Biochemical and Physical Properties
This compound is structurally similar to cAMP, with the key difference being the presence of an azido (-N₃) group at the 8th position of the adenine ring. This modification confers photo-reactivity to the molecule, allowing for the formation of a covalent bond with interacting proteins upon exposure to ultraviolet (UV) light.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁N₈O₆P | [1][2] |
| Molecular Weight | 370.22 g/mol | [1][2] |
| Purity | Typically ≥95% by HPLC | [3] |
| Appearance | Clear aqueous solution or white solid | [3][4] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. Keep away from direct sunlight. | [2] |
| Molar Extinction Coefficient (of 8-Azido-AMP at 290 nm) | 11,800 M⁻¹ cm⁻¹ |
Solubility
Mechanism of Action: Photoaffinity Labeling
The primary application of this compound is in photoaffinity labeling experiments to identify and characterize cAMP-binding proteins, such as cAMP-dependent protein kinase (PKA).[5][6]
Upon binding to the cAMP binding site of a protein, the azido group of this compound can be activated by UV light (typically around 254 nm).[5] This activation generates a highly reactive nitrene intermediate, which rapidly forms a covalent bond with nearby amino acid residues within the binding pocket. This irreversible cross-linking allows for the "capture" of the interacting protein for subsequent identification and analysis.
Signaling Pathway
This compound acts as an analog of cAMP and can, therefore, activate the cAMP signaling pathway. The canonical cAMP signaling pathway involves the activation of Protein Kinase A (PKA).
Caption: The cAMP signaling pathway initiated by ligand binding to a GPCR.
Experimental Protocols
Photoaffinity Labeling of cAMP-Dependent Protein Kinase (PKA)
This protocol outlines a general procedure for the photoaffinity labeling of PKA with this compound. It is recommended to optimize concentrations and incubation times for specific experimental systems.
Materials:
-
Purified PKA (or cell lysate containing PKA)
-
This compound (radiolabeled, e.g., [³²P]8-N₃-cAMP, or non-radiolabeled)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Wash buffer (Binding buffer with 1 M NaCl)
-
UV lamp (254 nm)
-
SDS-PAGE reagents and equipment
-
Autoradiography film or phosphorimager (for radiolabeled probe)
-
Western blotting reagents and antibodies against PKA subunits (for non-radiolabeled probe)
Methodology:
-
Binding Reaction:
-
In a microcentrifuge tube, combine purified PKA (e.g., 1-5 µg) or cell lysate with [³²P]8-N₃-cAMP (e.g., 1-10 µM) in binding buffer.
-
For competition experiments, pre-incubate the protein with an excess of non-labeled cAMP (e.g., 100-fold molar excess) for 15 minutes at room temperature before adding the photoaffinity probe.
-
Incubate the reaction mixture on ice for 30-60 minutes in the dark to allow for binding.
-
-
UV Cross-linking:
-
Place the open tubes on ice and irradiate with a 254 nm UV lamp at a close distance (e.g., 2-5 cm) for 5-15 minutes. The optimal irradiation time should be determined empirically.
-
-
Sample Preparation for Analysis:
-
Add SDS-PAGE sample buffer to the reaction mixture and boil for 5 minutes.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
For radiolabeled probe: Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the labeled proteins.
-
For non-radiolabeled probe: Transfer the proteins to a PVDF membrane and perform a Western blot using antibodies specific for the PKA subunits to identify the labeled protein.
-
Caption: A generalized workflow for a photoaffinity labeling experiment.
Conclusion
This compound is a powerful and versatile tool for the study of cAMP-mediated cellular processes. Its ability to be photo-cross-linked to its binding partners provides a unique advantage for the identification and characterization of novel cAMP receptors and for elucidating the structural basis of cAMP-protein interactions. This guide provides foundational knowledge and practical protocols to aid researchers in the effective application of this important chemical probe.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photoaffinity labeling of nucleotide binding sites with 8-azidopurine analogs: techniques and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
8-Azido-cAMP: A Technical Guide to its Application as a Fluorescent Analog and Photoaffinity Probe
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger crucial for a myriad of cellular signaling pathways. Understanding its localized concentration dynamics and identifying its protein interactome are fundamental goals in cell biology and drug discovery. 8-Azido-cAMP (8-N₃-cAMP) has emerged as a powerful chemical tool to investigate these processes. While intrinsically non-fluorescent, it can be converted into a fluorescent reporter through bioorthogonal click chemistry, enabling real-time visualization in living cells. Furthermore, its photoactivatable azido group allows for its use as a photoaffinity label to covalently trap and identify cAMP-binding proteins. This technical guide provides an in-depth overview of this compound, presenting its properties, detailed experimental protocols for its primary applications, and quantitative data to support experimental design.
Introduction to this compound
This compound is a synthetic analog of cAMP where an azido (-N₃) group is attached to the C8 position of the adenine ring. This modification endows the molecule with two key functionalities that are not present in native cAMP:
-
A Bioorthogonal Handle: The azide group serves as a reactant for "click chemistry," most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction, which can occur under physiological conditions without the need for a toxic copper catalyst, allows for the covalent attachment of reporter molecules, such as fluorophores.[1][2]
-
A Photoaffinity Label: Upon exposure to ultraviolet (UV) light, the azido group is converted into a highly reactive nitrene intermediate. This nitrene can then form a stable covalent bond with amino acid residues in the immediate vicinity, effectively "trapping" the analog within the binding pocket of a target protein.[1]
Crucially, this compound retains the ability to bind to and activate canonical cAMP effector proteins, such as Protein Kinase A (PKA), making it a functional mimic of the endogenous second messenger.
Quantitative Data and Properties
A key feature of this compound is its transformation from a non-fluorescent molecule into a fluorescent one upon reaction with a cyclooctyne derivative. This "light-up" property is central to its use in cellular imaging.[1]
Table 1: Fluorescent Properties of this compound-Cyclooctyne Adduct
| Property | Value | Notes |
| Excitation Wavelength | ~360 - 365 nm | UV range.[1] |
| Emission Wavelength | ~400 - 500 nm | Blue fluorescence.[1] |
| Fluorescence | Becomes strongly fluorescent after click reaction. | This compound itself is non-fluorescent.[1] |
| Quantum Yield (Φ) | ~0.6% (estimated) | Data from a structurally similar 8-azido-adenosine click adduct. |
| Brightness (B) | ~0.13 M⁻¹cm⁻¹ (estimated) | Data from a structurally similar 8-azido-adenosine click adduct. |
Table 2: Binding Affinity of this compound
| Target Protein | Apparent Dissociation Constant (Kd) | Hill Coefficient (nH) | Notes |
| PKA Type I (porcine) | 10 - 17 nM | ~1.5 - 1.6 | Exhibits positive cooperativity, similar to cAMP. |
| PKA Isozymes | Preferential binding to Site 1 | Not specified | Site 1 is the slower dissociating site on the regulatory subunit. |
Signaling Pathways and Experimental Workflows
Visualizing the context of this compound's action is essential for experimental design. The following diagrams illustrate the canonical cAMP signaling pathway and the experimental workflows for the primary applications of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key applications of this compound. These should be considered as starting points and may require optimization for specific biological systems.
Protocol for Photoaffinity Labeling of cAMP-Binding Proteins
This protocol is designed to identify proteins that directly bind cAMP in a complex mixture, such as a cell lysate. It typically utilizes radiolabeled this compound (e.g., [³²P]8-N₃-cAMP) for detection.
Materials:
-
[³²P]this compound
-
Target protein sample (e.g., purified protein, cell lysate)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA)
-
Wash Buffer (Binding Buffer with 100 mM NaCl)
-
Non-labeled cAMP (for competition control)
-
UV Cross-linking instrument with 254 nm bulbs
-
SDS-PAGE reagents and equipment
-
Autoradiography film or phosphorimager screen
Methodology:
-
Binding Reaction:
-
In microcentrifuge tubes on ice, prepare the binding reactions. For a 50 µL final volume, add the protein sample (10-50 µg of total protein for lysate).
-
Add [³²P]this compound to a final concentration of 0.1 - 1.0 µM.
-
For a negative control, prepare a parallel reaction containing a 100-fold molar excess of non-labeled cAMP to competitively inhibit the binding of the radiolabeled probe.
-
Incubate the reactions on ice for 30-60 minutes in the dark to allow binding to reach equilibrium.
-
-
UV Cross-linking:
-
Place the open tubes on ice directly under a UV lamp (254 nm).[1] The distance from the lamp should be minimized and kept consistent (e.g., 5-10 cm).
-
Irradiate for 5-20 minutes. Note: The optimal irradiation time should be determined empirically to maximize cross-linking while minimizing protein damage.
-
-
Sample Preparation and Separation:
-
Add 5X SDS-PAGE loading buffer to each reaction tube and boil for 5 minutes.
-
Load the samples onto an appropriate percentage polyacrylamide gel and perform electrophoresis to separate the proteins by molecular weight.
-
-
Detection and Analysis:
-
Dry the gel and expose it to autoradiography film or a phosphorimager screen.
-
Develop the film or scan the screen. Labeled proteins will appear as dark bands. The intensity of these bands should be significantly reduced in the competition control lane, confirming specific binding.
-
Bands of interest can be excised from a duplicate Coomassie-stained gel for identification by mass spectrometry.
-
Protocol for Fluorescent Labeling in Live Cells via SPAAC
This protocol describes the "light-up" detection of this compound that has been introduced into living cells, using a cell-permeable cyclooctyne dye.
Materials:
-
This compound
-
Cell-permeable cyclooctyne-fluorophore conjugate (e.g., a DIFO or DBCO derivative)
-
Cultured cells (e.g., HeLa cells) grown on glass-bottom dishes suitable for microscopy
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with DAPI/blue fluorescence filter set (e.g., Ex: 365 nm, Em: 470/40 nm)
Methodology:
-
Cell Loading with this compound:
-
Culture cells to a desired confluency (e.g., 60-80%).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Dilute the this compound in cell culture medium to a final working concentration (e.g., 10-100 µM). The optimal concentration and loading time must be determined empirically.
-
Replace the existing medium with the this compound-containing medium and incubate the cells for 1-3 hours at 37°C.
-
-
Click Reaction and Labeling:
-
Prepare a working solution of the cyclooctyne-fluorophore in culture medium (e.g., 1-10 µM).
-
Wash the cells twice with warm PBS to remove excess, unloaded this compound.
-
Add the cyclooctyne-containing medium to the cells.
-
Incubate for 30-60 minutes at 37°C to allow the click reaction to proceed.
-
-
Imaging:
-
Wash the cells twice with warm PBS to remove unreacted cyclooctyne probe.
-
Add fresh medium or an imaging buffer (e.g., HEPES-buffered saline).
-
Image the cells using a fluorescence microscope. The resulting triazole product will emit blue fluorescence.[1]
-
Acquire images from control cells that were not treated with this compound to assess background fluorescence.
-
Proposed Fluorescence Polarization (FP) Competitive Binding Assay
Fluorescence Polarization (FP) is a solution-based technique that can measure molecular binding events. A small fluorescent molecule tumbles rapidly in solution, depolarizing emitted light. When bound to a larger protein, its tumbling slows, and the emitted light remains more polarized. This protocol proposes a competitive assay format, which would require the synthesis of a fluorescent this compound derivative to act as a "tracer."
Materials:
-
Purified cAMP-binding protein of interest (e.g., PKA regulatory subunit)
-
Fluorescently-labeled this compound tracer (e.g., 8-N₃-cAMP conjugated to a fluorophore like FITC or TAMRA)
-
Unlabeled this compound and other test compounds
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% NP-40)
-
Black, low-volume 384-well microplates
-
A plate reader capable of measuring fluorescence polarization
Methodology:
-
Tracer and Protein Optimization:
-
Determine the optimal concentration of the fluorescent tracer. This is typically a low nanomolar concentration that gives a stable and robust fluorescence signal.
-
Perform a saturation binding experiment by titrating the purified protein against a fixed concentration of the tracer to determine the Kd of the tracer-protein interaction and the protein concentration that yields ~80% of the maximum polarization signal.
-
-
Competitive Assay:
-
In the wells of a 384-well plate, add the assay buffer.
-
Add serial dilutions of unlabeled this compound (as a positive control) or test compounds.
-
Add the fluorescent tracer to all wells at its pre-determined optimal concentration.
-
Initiate the binding reaction by adding the protein of interest to all wells (except "tracer only" controls) at its pre-determined concentration.
-
The final volume should be consistent (e.g., 20 µL).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a set period (e.g., 30-60 minutes) to allow the binding to reach equilibrium. The plate should be protected from light.
-
Measure the fluorescence polarization in a suitable plate reader.
-
-
Data Analysis:
-
The polarization values will be high when the tracer is bound to the protein and low when it is displaced by a competing compound.
-
Plot the polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each test compound, which represents the concentration required to displace 50% of the bound tracer.
-
Conclusion
This compound is a versatile and indispensable tool for probing the complex world of cAMP signaling. Its dual functionality as a photoaffinity label and a precursor to a fluorescent reporter allows for both the identification of binding partners and the visualization of its localization within cells. The methodologies presented in this guide provide a framework for researchers to leverage the unique properties of this compound, paving the way for new discoveries in signal transduction and facilitating the development of novel therapeutics targeting cAMP-mediated pathways. As with any chemical probe, careful optimization and the use of appropriate controls are paramount to generating robust and interpretable data.
References
8-Azido-cAMP: A Versatile Tool in Cell Biology for Probing Cyclic AMP-Mediated Processes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a myriad of cellular processes, including metabolism, gene transcription, and cell proliferation.[1] The study of cAMP signaling pathways is crucial for understanding normal cellular function and the pathophysiology of numerous diseases.[1] 8-Azido-cAMP (8-N₃-cAMP) has emerged as an indispensable chemical tool in cell biology, primarily due to the photoactivatable nature of its azido group.[2] Upon exposure to ultraviolet (UV) light, the azido moiety is converted into a highly reactive nitrene intermediate, which can form a stable covalent bond with nearby amino acid residues. This property makes this compound an excellent photoaffinity label for identifying and characterizing cAMP-binding proteins.[2][3] Furthermore, the azido group serves as a handle for bioorthogonal "click chemistry" reactions, enabling the fluorescent labeling and visualization of cAMP-targeted proteins in living cells. This guide provides a comprehensive overview of the applications of this compound in cell biology, complete with quantitative data, detailed experimental protocols, and visual representations of key workflows and signaling pathways.
Core Applications of this compound
The unique properties of this compound have led to its widespread use in several key areas of cell biology research:
-
Photoaffinity Labeling of cAMP-Binding Proteins: This is the most prominent application of this compound. It allows for the irreversible covalent crosslinking of the analog to its binding partners upon UV irradiation, facilitating their identification and characterization. This technique has been instrumental in identifying the subunits of cAMP-dependent protein kinase (PKA) and other cAMP receptors.[2][4]
-
Live-Cell Imaging of cAMP Dynamics: In conjunction with click chemistry, this compound can be used to visualize the subcellular localization of cAMP binding events. Cells are incubated with this compound, which binds to its target proteins. Subsequently, a fluorescently tagged cyclooctyne is introduced, which specifically reacts with the azido group, allowing for the visualization of the labeled proteins.[5]
-
Characterization of cAMP Signaling Pathways: By identifying the proteins that bind to cAMP, this compound helps to elucidate the components and architecture of cAMP-mediated signaling cascades.[1]
-
Drug Discovery and Target Validation: this compound can be used in competitive binding assays to screen for small molecules that target cAMP-binding sites on proteins of therapeutic interest.
Quantitative Data: Binding Affinities and Inhibition Constants
The following tables summarize key quantitative data for the interaction of this compound with various proteins. This information is crucial for designing experiments and interpreting results.
| Target Protein | Organism/Tissue | Method | Kd (nM) | Hill Coefficient | Reference(s) |
| cAMP-dependent Protein Kinase I (PKA-I) | Porcine | Millipore filtration, Equilibrium dialysis, Ammonium sulfate precipitation | 10-17 | 1.5-1.6 | [4] |
| Target Enzyme | This compound Analog | IC50 (µM) | Reference(s) |
| Phosphodiesterase 4 (PDE4) | This compound | Not explicitly found, but PDE4 inhibitors have IC50 values in the nM to low µM range for cAMP. | [6] |
| Phosphodiesterase 10A (PDE10A) | Papaverine analogues (for cGMP/cAMP) | 0.028 - 0.060 | [7] |
Key Experimental Protocols
Photoaffinity Labeling of cAMP-Binding Proteins
This protocol describes a general workflow for identifying cAMP-binding proteins in a cell lysate using this compound.
Materials:
-
Cell lysate
-
8-Azido-[³²P]cAMP (radiolabeled for detection) or non-radiolabeled this compound for subsequent detection by other means (e.g., antibody, click chemistry)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
-
SDS-PAGE reagents and equipment
-
Autoradiography film or phosphorimager (for radiolabeled probes)
-
Competition control: excess unlabeled cAMP
Procedure:
-
Incubation: Incubate the cell lysate with 8-Azido-[³²P]cAMP (typically in the nanomolar to low micromolar range) in binding buffer on ice for a specified time (e.g., 30-60 minutes) to allow for binding to target proteins. For competition experiments, pre-incubate the lysate with a high concentration of unlabeled cAMP before adding the 8-Azido-[³²P]cAMP.[9]
-
UV Crosslinking: Place the samples on ice and irradiate with a UV lamp at a specific wavelength (e.g., 254 nm) for a predetermined time (e.g., 5-15 minutes). The optimal wavelength and duration should be empirically determined.[2][8]
-
SDS-PAGE: Add SDS-PAGE sample buffer to the irradiated samples, boil, and resolve the proteins by SDS-PAGE.
-
Detection: Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled proteins. The molecular weights of the labeled bands correspond to the cAMP-binding proteins.
Live-Cell Imaging using this compound and Click Chemistry
This protocol outlines the steps for visualizing cAMP-binding proteins in living cells.
Materials:
-
Cultured cells
-
This compound
-
A fluorescently labeled cyclooctyne derivative (e.g., a DBCO-fluorophore conjugate)
-
Cell culture medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Incubate the cultured cells with this compound in cell culture medium for a specific duration (e.g., 1-3 hours) to allow for cellular uptake and binding to target proteins.[5]
-
Click Reaction: Remove the medium containing this compound and add fresh medium containing the fluorescently labeled cyclooctyne. Incubate for a sufficient time (e.g., 30-60 minutes) to allow the click reaction to occur.[5]
-
Washing: Wash the cells with fresh medium or phosphate-buffered saline (PBS) to remove any unbound fluorescent probe.
-
Imaging: Visualize the fluorescently labeled proteins within the cells using a fluorescence microscope with the appropriate filter sets.
Pull-Down Assay for Identification of Labeled Proteins
This protocol is a follow-up to photoaffinity labeling to isolate the labeled proteins for identification by mass spectrometry. This requires the use of a modified this compound that also contains a biotin tag.
Materials:
-
Cell lysate photoaffinity labeled with a biotinylated this compound analog
-
Streptavidin-conjugated beads (e.g., agarose or magnetic beads)
-
Wash buffer (e.g., PBS with a mild detergent like Tween-20)
-
Elution buffer (e.g., high concentration of free biotin or a denaturing buffer)
-
Reagents for mass spectrometry sample preparation (e.g., urea, DTT, iodoacetamide, trypsin)[10]
Procedure:
-
Binding to Beads: Incubate the labeled cell lysate with streptavidin-conjugated beads to capture the biotinylated protein-8-Azido-cAMP complexes.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads using an appropriate elution buffer.
-
Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis. This typically involves denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin) to generate peptides.[10][11]
-
Mass Spectrometry: Analyze the resulting peptides by mass spectrometry to identify the proteins that were originally labeled with this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the cAMP signaling pathway and the experimental workflows described above.
Figure 1: The canonical cAMP signaling pathway.
Figure 2: Workflow for photoaffinity labeling.
Figure 3: Workflow for live-cell imaging.
Conclusion
This compound remains a powerful and versatile tool for the investigation of cAMP signaling in cell biology. Its utility in photoaffinity labeling has led to the identification and characterization of numerous cAMP-binding proteins, providing fundamental insights into their roles in cellular function. The advent of click chemistry has further expanded its application to the visualization of these interactions in the complex environment of living cells. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful application of this compound in both basic research and drug discovery endeavors, ultimately contributing to a deeper understanding of the intricate world of cyclic nucleotide signaling.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Ultraviolet Crosslinking of DNA-Protein Complexes via 8-Azidoadenine | Springer Nature Experiments [experiments.springernature.com]
- 3. Ultraviolet crosslinking of DNA protein complexes via 8-azidoadenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. UV-induced cross-linking of proteins to plasmid pBR322 containing 8-azidoadenine 2'-deoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photoaffinity labeling of the adenosine cyclic 3',5'-monophosphate receptor protein of Escherichia coli with 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
The Role of 8-Azido-cAMP in Elucidating Signal Transduction Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, including metabolism, gene expression, and cell proliferation and differentiation. The effects of cAMP are primarily mediated through the activation of two main classes of effector proteins: Protein Kinase A (PKA) and the Exchange Proteins Directly Activated by cAMP (Epac). To dissect the intricate signaling networks governed by cAMP, researchers require sophisticated tools that can identify and characterize the specific proteins that bind this crucial second messenger. 8-Azidoadenosine-3',5'-cyclic monophosphate (8-Azido-cAMP) has emerged as an indispensable photoaffinity label for this purpose. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and data interpretation associated with the use of this compound in signal transduction research.
Core Principles of this compound as a Photoaffinity Label
This compound is a structural analog of cAMP that incorporates a photoreactive azido (-N₃) group at the 8th position of the adenine ring. This modification allows this compound to function as a potent tool for photoaffinity labeling, a technique used to covalently link a ligand to its binding partner upon exposure to ultraviolet (UV) light.
The fundamental principle relies on the following steps:
-
Binding: this compound, structurally similar to cAMP, binds non-covalently to the cAMP-binding domains of proteins such as PKA and Epac.
-
Photoactivation: Upon irradiation with UV light (typically at a wavelength of 254 nm), the azido group is converted into a highly reactive nitrene intermediate.
-
Covalent Cross-linking: This short-lived nitrene intermediate rapidly inserts into nearby chemical bonds, forming a stable, covalent cross-link between the this compound molecule and the amino acid residues within the binding pocket of the target protein.
This covalent and irreversible labeling enables the identification and subsequent characterization of cAMP-binding proteins within complex biological samples.
Data Presentation: Quantitative Analysis of this compound Interactions
The successful application of this compound as a molecular probe is underpinned by its ability to mimic the binding and activation properties of endogenous cAMP. The following tables summarize key quantitative data for the interaction of this compound and related analogs with their primary targets, PKA and Epac.
| Ligand | Target Protein | Binding Affinity (Kd) | Reference |
| This compound | PKA (Type I) | ~10 - 17 nM | [1] |
| cAMP | PKA (Holoenzyme) | 2.9 µM | [2][3] |
| cAMP | Epac1 | 2.8 µM | [4] |
| cAMP | Epac2 (Site A) | 87 µM | [4] |
| cAMP | Epac2 (Site B) | 1.2 µM | [4] |
| Ligand | Target Protein | Activation Constant (AC₅₀/Ka) | Reference |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | 1.8 µM | [5] |
| 8-pCPT-2'-O-Me-cAMP | Epac2 | 3.5 µM | [6] |
| cAMP | Epac1 | 50 µM | [5] |
| 8-Br-cAMP | PKA & Epac | Full Agonist | [7][8] |
| 6-Bnz-cAMP | PKA | Full Agonist | [8] |
| 6-Bnz-cAMP | Epac | Inefficient Activator | [7] |
Signaling Pathways Amenable to Study with this compound
This compound is a versatile tool for investigating any signal transduction pathway that involves cAMP-binding proteins. The two primary pathways are:
The PKA Pathway
The canonical cAMP signaling pathway involves the activation of PKA. In its inactive state, PKA exists as a heterotetramer consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active C subunits then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby modulating their activity and propagating the cellular response.
The Epac Pathway
Epac proteins (Epac1 and Epac2) function as guanine nucleotide exchange factors (GEFs) for the small G-proteins Rap1 and Rap2. Unlike PKA, Epac proteins are single polypeptides that contain both a cAMP-binding domain and a catalytic GEF domain. The binding of cAMP to the regulatory domain of Epac induces a conformational change that relieves autoinhibition and activates its GEF activity. Activated Epac then promotes the exchange of GDP for GTP on Rap proteins, leading to their activation and the initiation of downstream signaling cascades that are distinct from those regulated by PKA.
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound.
In Situ Photoaffinity Labeling of Cultured Cells
This protocol describes the labeling of cAMP-binding proteins within intact cultured cells.
Materials:
-
Cultured cells
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
[³²P]this compound or non-radioactive this compound
-
UV lamp (254 nm or 360 nm)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Culture cells to the desired confluency in appropriate culture vessels.
-
Wash the cells twice with ice-cold PBS to remove serum proteins.
-
Incubate the cells with medium containing the desired concentration of [³²P]this compound (typically in the low micromolar range) for a specified time (e.g., 30-60 minutes) at 37°C to allow for cellular uptake and binding to target proteins. For competition experiments, pre-incubate cells with a non-radioactive cAMP analog before adding [³²P]this compound.
-
Place the culture dish on ice and irradiate with a UV lamp at a close distance for a predetermined time (e.g., 5-15 minutes). The optimal wavelength and duration of UV exposure should be empirically determined.
-
After irradiation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Transfer the cell lysate to a microcentrifuge tube and clarify by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
The resulting supernatant contains the photolabeled proteins and is ready for downstream analysis.
SDS-PAGE and Autoradiography of Labeled Proteins
This protocol is for the visualization of proteins covalently labeled with [³²P]this compound.
Materials:
-
Photolabeled cell lysate
-
Laemmli sample buffer (with β-mercaptoethanol or DTT)
-
SDS-PAGE gels
-
Electrophoresis apparatus and power supply
-
Gel staining solution (e.g., Coomassie Brilliant Blue)
-
Gel destaining solution
-
Gel dryer
-
X-ray film or phosphorimager screen
-
Film cassette
Procedure:
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Mix a known amount of protein from the lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by molecular weight.
-
After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize the total protein profile and then destain.
-
Dry the gel under vacuum.
-
Expose the dried gel to X-ray film in a light-tight cassette at -80°C or to a phosphorimager screen. The exposure time will vary depending on the amount of radioactivity incorporated.
-
Develop the X-ray film or scan the phosphorimager screen to visualize the radiolabeled protein bands.
Sample Preparation for Mass Spectrometry Analysis of Cross-linked Peptides
For non-radioactive this compound labeling, mass spectrometry is the method of choice for identifying the labeled proteins and the specific sites of cross-linking.
Materials:
-
Photolabeled cell lysate (using non-radioactive this compound, potentially with a "clickable" alkyne or biotin handle)
-
Urea or other denaturants
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Desalting columns (e.g., C18 spin columns)
-
Lyophilizer
Procedure:
-
Denature the proteins in the photolabeled lysate by adding urea to a final concentration of 8 M.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 1 M.
-
Digest the proteins into peptides by adding trypsin at a suitable enzyme-to-substrate ratio (e.g., 1:50) and incubating overnight at 37°C.
-
Stop the digestion by adding formic acid.
-
Desalt the peptide mixture using a C18 desalting column according to the manufacturer's instructions.
-
Lyophilize the desalted peptides.
-
The peptide sample is now ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mandatory Visualizations: Workflows and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the application of this compound.
Conclusion
This compound stands as a powerful and versatile tool for the investigation of cAMP-mediated signal transduction. Its ability to act as a photoaffinity label allows for the direct and covalent tagging of cAMP-binding proteins, facilitating their identification and characterization from complex biological mixtures. By combining the use of this compound with modern analytical techniques such as mass spectrometry, researchers can gain unprecedented insights into the composition and dynamics of the cAMP signalosome. This knowledge is not only fundamental to our understanding of cellular regulation but also holds significant promise for the development of novel therapeutic strategies targeting diseases in which cAMP signaling is dysregulated.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Epac1 and cAMP-dependent protein kinase holoenzyme have similar cAMP affinity, but their cAMP domains have distinct structural features and cyclic nucleotide recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epac: A New cAMP-Binding Protein in Support of Glucagon-Like Peptide-1 Receptor–Mediated Signal Transduction in the Pancreatic β-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Guided Design of Selective Epac1 and Epac2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stability of 8-Azido-cAMP in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and stability of 8-Azido-cAMP (8-azidoadenosine-3',5'-cyclic monophosphate) in solution. This guide is intended for researchers, scientists, and drug development professionals who utilize this important photoactivatable analog of cyclic AMP (cAMP) in their work.
Chemical Structure and Properties
This compound is a derivative of cAMP where an azido group (-N₃) is substituted at the 8th position of the adenine ring. This modification is crucial for its utility in biological research, particularly in photoaffinity labeling studies. Upon exposure to ultraviolet (UV) light, the azido group is converted into a highly reactive nitrene intermediate, which can then form a covalent bond with nearby molecules, allowing for the identification and characterization of cAMP-binding proteins.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 31966-52-6 | [1][2] |
| Molecular Formula | C₁₀H₁₁N₈O₆P | [1] |
| Molecular Weight | 370.22 g/mol | [1] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water | |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (In solution) | -80°C for up to 1 year | [1] |
Below is a 2D representation of the chemical structure of this compound.
Caption: 2D Chemical Structure of this compound.
Stability of this compound in Solution
The stability of this compound in solution is a critical factor for its experimental application. Its degradation can be influenced by several factors, including pH, temperature, and exposure to light. While specific quantitative kinetic data for this compound is not extensively published, the stability of related azido-purine analogs and cAMP itself provides valuable insights.
2.1. Photostability
Aromatic azides, including this compound, are known to be sensitive to light, particularly in the UV spectrum. Upon UV irradiation, the azido group decomposes to form a highly reactive nitrene. This photoreactivity is the basis for its use in photoaffinity labeling. The quantum yield of photodissociation for aromatic azides can be high (approaching 1) when irradiated at their long-wave absorption band. However, for many azido compounds, decomposition is more efficient with UV light, which populates higher excited states. It is crucial to handle solutions of this compound in the dark or under subdued light to prevent premature degradation.
2.2. Thermal Stability
2.3. pH Stability
The stability of purine nucleotides can be influenced by pH. While detailed studies on the pH-dependent hydrolysis of this compound are scarce, it is known that the conformation of similar modified nucleotides can be sensitive to pH changes. Extreme pH values should generally be avoided to prevent acid- or base-catalyzed hydrolysis of the glycosidic bond or the phosphodiester bond. For most biological applications, maintaining the pH of this compound solutions within a physiological range (pH 7.2-7.4) is recommended.
Experimental Protocols
3.1. General Handling and Storage
-
Weighing and Dissolving: Due to its photosensitivity, this compound powder should be handled in a dark room or under a safelight. To prepare a stock solution, dissolve the powder in a suitable buffer (e.g., Tris-HCl, HEPES) at the desired concentration.
-
Storage: Store stock solutions in light-protected containers (e.g., amber vials) at -20°C for short-term storage and at -80°C for long-term storage to minimize degradation.
3.2. Protocol for Photoaffinity Labeling
This protocol provides a general workflow for using this compound to label cAMP-binding proteins.
Caption: General workflow for photoaffinity labeling.
3.3. HPLC Method for Stability Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful technique to assess the stability of this compound by quantifying its degradation over time under various conditions.
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound (around 281 nm) is appropriate.
-
Procedure:
-
Prepare solutions of this compound in the desired buffers and conditions (e.g., different pH, temperatures).
-
For photostability, expose the solutions to a controlled light source. For thermal stability, incubate at different temperatures.
-
At various time points, inject an aliquot of the sample into the HPLC system.
-
Quantify the peak area of this compound and any degradation products.
-
Calculate the degradation rate and half-life from the decrease in the this compound peak area over time.
-
Signaling Pathways
This compound, as an analog of cAMP, can activate the two major downstream effectors of cAMP: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).
4.1. Activation of PKA Signaling Pathway
The canonical cAMP signaling pathway involves the activation of PKA. In its inactive state, PKA exists as a tetramer of two regulatory (R) and two catalytic (C) subunits. The binding of two cAMP molecules to each R subunit induces a conformational change, leading to the dissociation of the active C subunits. These C subunits then phosphorylate various substrate proteins, modulating their activity. This compound can mimic cAMP in this process, leading to the activation of PKA.
Caption: Activation of the PKA signaling pathway.
4.2. Activation of Epac Signaling Pathway
Epac proteins are guanine nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2. The binding of cAMP (or this compound) to the regulatory domain of Epac induces a conformational change that exposes its catalytic GEF domain. Activated Epac then promotes the exchange of GDP for GTP on Rap proteins, leading to their activation and downstream signaling.
Caption: Activation of the Epac signaling pathway.
References
Foundational Studies on 8-Azido-cAMP Binding to Protein Kinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core foundational studies of 8-Azido-cAMP as a powerful tool in protein kinase research. This compound, a photoactivatable analog of cyclic AMP (cAMP), has been instrumental in elucidating the structure, function, and regulation of cAMP-dependent protein kinases (PKAs) and other cAMP-binding proteins. Its ability to covalently bind to target proteins upon photoactivation makes it an invaluable probe for identifying and characterizing cAMP binding sites.
Quantitative Data on this compound Binding
The binding affinity of this compound to protein kinases is a critical parameter in designing and interpreting experiments. The following table summarizes key quantitative data from foundational studies.
| Ligand | Protein Target | Binding Parameter | Value | Method | Reference |
| This compound | PKA Type I (porcine) | Apparent Kd | ~10-17 nM | Millipore filtration, Equilibrium dialysis, Ammonium sulfate precipitation | [1] |
| This compound | PKA Type I (porcine) | Stoichiometry | 2 mol / mol of RI monomer | Not Specified | [1] |
| This compound | PKA Type I (porcine) | Hill Coefficient | ~1.5-1.6 | Scatchard plots | [1] |
| This compound | PKA (general) | Site Preference | Site 1 | Competitive binding with [3H]cAMP | [2] |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of PKA activation and the experimental approach to study it with this compound is fundamental. The following diagrams illustrate these processes.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of foundational studies. The following sections provide composite protocols based on established methods.
Protocol 1: Determination of this compound Binding Affinity using Millipore Filtration Assay
This protocol outlines a method to determine the dissociation constant (Kd) of this compound for a protein kinase, such as PKA.
Materials:
-
Purified protein kinase (e.g., PKA regulatory subunit)
-
Radiolabeled [32P]this compound or [3H]this compound
-
Unlabeled this compound
-
Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2)
-
Nitrocellulose filters (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Reaction Setup: In a series of microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of the protein kinase in binding buffer.
-
Ligand Addition: Add increasing concentrations of radiolabeled this compound to the tubes. For competition assays, add a fixed concentration of radiolabeled ligand and increasing concentrations of unlabeled this compound.
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Pre-soak nitrocellulose filters in wash buffer. Assemble the vacuum filtration apparatus with the filters.
-
Sample Filtration: Pipette each reaction mixture onto a separate filter and apply vacuum. The protein and bound ligand will be retained on the filter, while the unbound ligand will pass through.
-
Washing: Wash each filter rapidly with several volumes of ice-cold wash buffer to remove non-specifically bound ligand.
-
Quantification: Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
For saturation binding, plot the amount of bound radioligand as a function of the free radioligand concentration. Fit the data to a one-site binding hyperbola to determine the Kd and Bmax (maximum number of binding sites).
-
For competition binding, plot the percentage of bound radioligand against the concentration of the unlabeled competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to a Ki (inhibition constant).
-
Perform Scatchard analysis by plotting bound/free radioligand versus bound radioligand. The slope of the resulting line is -1/Kd.[1]
-
Protocol 2: Photoaffinity Labeling of PKA with this compound and Identification of Labeled Residues
This protocol details the covalent modification of PKA with this compound and the subsequent identification of the labeled amino acid residues.
Part A: Photoaffinity Labeling
Materials:
-
Purified PKA holoenzyme or regulatory subunit
-
[32P]this compound
-
Labeling Buffer (e.g., 50 mM MES pH 6.2, 10 mM MgCl2)
-
UV lamp (e.g., 254 nm)
-
SDS-PAGE equipment and reagents
Procedure:
-
Incubation: In a microcentrifuge tube, incubate the purified PKA with [32P]this compound in the labeling buffer. The incubation should be performed in the dark to prevent premature photoactivation.
-
UV Irradiation: Place the tube on ice and expose it to UV light at a close distance for a predetermined time (e.g., 5-15 minutes). This will activate the azido group, leading to the formation of a reactive nitrene that covalently crosslinks to nearby amino acid residues.
-
Quenching (Optional): The reaction can be quenched by adding a scavenger molecule like dithiothreitol (DTT).
-
SDS-PAGE Analysis: Add SDS-PAGE sample buffer to the reaction mixture, heat, and load onto an SDS-polyacrylamide gel. After electrophoresis, visualize the radiolabeled protein band by autoradiography.
Part B: Identification of Labeled Peptides and Residues
Materials:
-
Covalently labeled PKA from Part A
-
Trypsin
-
Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)
-
HPLC system with a reverse-phase column
-
Mass spectrometer or Edman degradation sequencer
Procedure:
-
Protein Digestion: Excise the radiolabeled protein band from the SDS-PAGE gel and perform in-gel tryptic digestion. Alternatively, perform digestion in-solution if the labeled protein is not run on a gel.
-
Peptide Separation: Separate the resulting tryptic peptides using reverse-phase HPLC. Collect fractions and monitor for radioactivity to identify the fraction(s) containing the radiolabeled peptide(s).
-
Peptide Identification:
-
Mass Spectrometry: Analyze the radioactive HPLC fraction(s) by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to determine the mass of the labeled peptide. The mass shift caused by the covalent adduction of this compound can help pinpoint the modified peptide. Tandem mass spectrometry (MS/MS) can further provide sequence information and identify the specific modified residue.
-
Edman Degradation: Subject the purified radiolabeled peptide to automated Edman degradation.[3][4] In each cycle, the N-terminal amino acid is cleaved and identified. The cycle at which the radioactivity is released corresponds to the position of the labeled amino acid residue in the peptide sequence.
-
Logical Relationships in Binding Analysis
The interpretation of binding data relies on understanding the relationships between different experimental parameters.
This guide provides a foundational overview of the use of this compound in studying protein kinases. The provided data, protocols, and diagrams serve as a valuable resource for researchers and professionals in the field of signal transduction and drug development.
References
- 1. Covalent modification of both cAMP binding sites in cAMP-dependent protein kinase I by 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two different intrachain cAMP binding sites of cAMP-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
Methodological & Application
Application Notes and Protocols for Photoaffinity Labeling with 8-Azido-cAMP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing 8-Azido-cAMP, a photoactivatable analog of cyclic adenosine monophosphate (cAMP), to identify and characterize cAMP-binding proteins. This technique, known as photoaffinity labeling, is a powerful tool for discovering novel drug targets and elucidating signaling pathways.
Introduction to Photoaffinity Labeling with this compound
Photoaffinity labeling is a technique used to covalently link a photoactivatable ligand to its binding partner upon exposure to ultraviolet (UV) light. This compound is an analog of cAMP where an azido (-N₃) group is attached to the C8 position of the adenine ring. This modification minimally affects its ability to bind to cAMP-dependent proteins. Upon UV irradiation, the azido group is converted into a highly reactive nitrene intermediate, which can form a stable covalent bond with amino acid residues in close proximity within the binding pocket of the target protein. This allows for the specific and irreversible labeling of cAMP-binding proteins.[1][2][3]
Radiolabeled versions, such as [³²P]-8-Azido-cAMP, are commonly used to facilitate the detection of labeled proteins through autoradiography.[1] Alternatively, modern approaches utilize this compound derivatives containing a "click chemistry" handle, which allows for the subsequent attachment of a reporter tag (e.g., biotin or a fluorophore) for detection and purification.
Signaling Pathway of cAMP
Cyclic AMP is a ubiquitous second messenger that mediates a wide array of cellular responses to external stimuli. The canonical cAMP signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs), leading to the activation of adenylyl cyclase, which synthesizes cAMP from ATP. Elevated levels of cAMP lead to the activation of downstream effectors, most notably Protein Kinase A (PKA).
Experimental Workflow for Photoaffinity Labeling
The general workflow for photoaffinity labeling with this compound involves several key steps, from sample preparation to the identification of labeled proteins.
Detailed Experimental Protocols
Materials and Reagents
-
[³²P]-8-Azido-cAMP (or other tagged this compound derivative)
-
Unlabeled this compound
-
Unlabeled cAMP
-
Protein sample (e.g., cell lysate, purified protein)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT)
-
SDS-PAGE reagents (acrylamide/bis-acrylamide solution, SDS, TEMED, APS)
-
Staining solution (e.g., Coomassie Brilliant Blue)
-
Destaining solution
-
Phosphor screen and imaging system for autoradiography
Protocol for Photoaffinity Labeling of a Protein Sample
-
Sample Preparation:
-
Prepare cell lysates by standard methods (e.g., sonication or detergent lysis) in a suitable lysis buffer, followed by centrifugation to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).
-
For purified proteins, dilute the protein to the desired concentration in the binding buffer.
-
-
Binding Reaction:
-
In microcentrifuge tubes, prepare the following reaction mixtures on ice:
-
Experimental Sample: Protein sample (e.g., 50-100 µg of total protein), [³²P]-8-Azido-cAMP (final concentration typically 0.1-1.0 µM), and binding buffer to a final volume of 50-100 µL.
-
Competition Control: Protein sample, [³²P]-8-Azido-cAMP, and a 100- to 1000-fold molar excess of unlabeled cAMP.
-
No UV Control: Identical to the experimental sample.
-
-
Incubate the reaction mixtures in the dark on ice for 30-60 minutes to allow for binding equilibrium to be reached.
-
-
UV Cross-linking:
-
Place the open tubes on ice at a close distance (e.g., 5-10 cm) from a UV lamp.
-
Irradiate the samples with UV light at 254 nm for 5-20 minutes. The optimal irradiation time should be determined empirically.[1]
-
Keep the "No UV Control" sample on ice in the dark during this time.
-
-
SDS-PAGE Analysis:
-
After irradiation, add an equal volume of 2x SDS-PAGE sample loading buffer to each reaction mixture.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel of an appropriate percentage to resolve the protein of interest.
-
Run the gel according to standard procedures.
-
-
Detection of Labeled Proteins:
-
After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize the total protein profile and then destain.
-
Dry the gel and expose it to a phosphor screen for a suitable period (from hours to days, depending on the signal intensity).
-
Image the phosphor screen using a phosphor imager to visualize the radiolabeled proteins.
-
Compare the experimental lane with the control lanes. A specific signal should be present in the experimental lane and absent or significantly reduced in the competition control and no UV control lanes.
-
Data Presentation
Quantitative data from photoaffinity labeling experiments can be summarized to compare binding affinities and labeling efficiencies.
| Compound | Target Protein | Kd (nM) | Ka (M⁻¹) | Notes |
| This compound | PKA R-subunit | ~10-17 | - | Apparent dissociation constant.[4] |
| 8-Azido-cGMP | cGMP-dependent protein kinase | - | 1.1 x 10⁷ | Activation constant for the kinase. |
Kd: Dissociation constant; Ka: Association constant.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No labeling observed | Inactive this compound | Use a fresh stock of the reagent. |
| Insufficient UV exposure | Optimize UV irradiation time and distance. | |
| Low abundance of target protein | Enrich the target protein or increase the amount of total protein. | |
| High background/non-specific labeling | Excessive UV exposure | Reduce the UV irradiation time. |
| Hydrophobic interactions of the probe | Include a non-ionic detergent (e.g., 0.1% Triton X-100) in the binding buffer. | |
| Insufficient competition | Increase the concentration of the unlabeled competitor. |
Conclusion
Photoaffinity labeling with this compound is a robust method for the identification and characterization of cAMP-binding proteins. The protocol provided herein offers a comprehensive guide for researchers. Careful optimization of experimental conditions and the inclusion of appropriate controls are crucial for obtaining specific and reproducible results. This technique, particularly when coupled with modern proteomic approaches, continues to be an invaluable tool in drug discovery and the study of cellular signaling.
References
- 1. Photoaffinity labeling of the adenosine cyclic 3',5'-monophosphate receptor protein of Escherichia coli with 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling of nucleotide binding sites with 8-azidopurine analogs: techniques and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two different intrachain cAMP binding sites of cAMP-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent modification of both cAMP binding sites in cAMP-dependent protein kinase I by 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying cAMP Binding Proteins Using 8-Azido-cAMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in a myriad of cellular signaling pathways, including those involved in metabolism, gene transcription, and neuronal function. The diverse effects of cAMP are mediated through its interaction with a variety of cAMP binding proteins, the most prominent being Protein Kinase A (PKA). Identifying the full complement of these binding proteins in different cellular contexts is crucial for understanding the intricacies of cAMP signaling and for the development of novel therapeutics targeting these pathways. 8-Azido-cAMP is a powerful photoaffinity labeling reagent designed for this purpose. This analog of cAMP binds to the cAMP binding sites of proteins. Upon exposure to ultraviolet (UV) light, the azido group is converted into a highly reactive nitrene, which forms a stable covalent bond with the interacting amino acid residues of the binding protein. This covalent linkage allows for the subsequent enrichment and identification of cAMP binding proteins using various proteomic techniques.
Principle of this compound Photoaffinity Labeling
This compound is a cell-permeable analog of cAMP that contains a photo-reactive azido (-N₃) group at the 8th position of the adenine ring. The workflow for identifying cAMP binding proteins using this compound typically involves the following steps:
-
Incubation: The this compound probe is introduced to the biological sample (cell lysate, tissue homogenate, or intact cells). It will occupy the cAMP binding sites on target proteins.
-
UV Crosslinking: The sample is irradiated with UV light at a specific wavelength (typically 254 nm or 366 nm), which activates the azido group, leading to the formation of a covalent bond between the probe and the binding protein.
-
Enrichment (Optional): If a tagged version of this compound (e.g., biotinylated) is used, the covalently labeled proteins can be enriched using affinity purification methods like streptavidin-agarose beads.
-
Analysis: The labeled proteins are then separated by SDS-PAGE and can be visualized by autoradiography (if a radiolabeled probe is used) or identified by downstream proteomic techniques such as Western blotting or mass spectrometry.
Key Applications
-
Identification of novel cAMP binding proteins.
-
Profiling of cAMP binding proteins in different cell types or disease states.
-
Validation of drug-target engagement for compounds that modulate cAMP signaling.
-
Elucidation of the architecture of cAMP binding sites within proteins.
Data Presentation
Table 1: Examples of cAMP Binding Proteins Identified Using this compound
| Protein | Cell/Tissue Type | Apparent Molecular Weight (kDa) | Identification Method | Reference |
| PKA Regulatory Subunit Type I (RI) | Rabbit Gastric Glands | 48 | Photoaffinity Labeling & DEAE-Cellulose Chromatography | [1] |
| PKA Regulatory Subunit Type II (RII) | Rabbit Gastric Glands | 58 | Photoaffinity Labeling & DEAE-Cellulose Chromatography | [1] |
| PKA Regulatory Subunit Type I (RI) | Human Sperm | 49 | Photoaffinity Labeling | [2] |
| PKA Regulatory Subunit Type II (RII) | Human Sperm | 55 | Photoaffinity Labeling | [2] |
| cAMP Receptor Protein (CRP) | Escherichia coli | 23.5 | Photoaffinity Labeling | [3] |
Table 2: Quantitative Mass Spectrometry Data of cAMP Binding Proteins
| Protein | Gene Name | Organism | Fold Enrichment (this compound vs. Control) | p-value |
| Protein kinase A, regulatory subunit I alpha | PRKAR1A | Homo sapiens | 5.2 | <0.01 |
| Protein kinase A, regulatory subunit II beta | PRKAR2B | Homo sapiens | 4.8 | <0.01 |
| Rap guanine nucleotide exchange factor 3 (EPAC) | RAPGEF3 | Homo sapiens | 3.5 | <0.05 |
| Hyperpolarization-activated cyclic nucleotide-gated channel 2 | HCN2 | Rattus norvegicus | 2.9 | <0.05 |
| Popeye domain-containing protein 1 | POPDC1 | Mus musculus | 2.1 | <0.05 |
Experimental Protocols
Protocol 1: Photoaffinity Labeling of cAMP Binding Proteins in Cell Lysate
Materials:
-
Cells of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
This compound (and a non-photoreactive cAMP analog for competition control)
-
UV lamp (254 nm or 366 nm)
-
SDS-PAGE reagents
-
Western blot or mass spectrometry reagents
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Photoaffinity Labeling:
-
Dilute the cell lysate to a final concentration of 1-5 mg/mL with Lysis Buffer.
-
In separate tubes, pre-incubate the lysate with either this compound (final concentration 1-10 µM) or a competition control (1-10 µM this compound plus 100-fold excess of non-photoreactive cAMP) for 30-60 minutes at room temperature in the dark.
-
Place the samples on ice and irradiate with a UV lamp (e.g., 254 nm for 10-20 minutes or 366 nm for 30-60 minutes) at a close distance (e.g., 5 cm). Ensure the samples remain cold during irradiation.
-
-
Analysis:
-
Add SDS-PAGE sample buffer to the irradiated samples and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
For visualization, stain the gel with Coomassie Brilliant Blue or proceed with Western blotting using antibodies against known cAMP binding proteins.
-
For identification of unknown proteins, excise the bands of interest and subject them to in-gel digestion followed by mass spectrometry analysis.
-
Protocol 2: Pull-Down Assay using Biotinylated this compound
Materials:
-
Biotinylated this compound
-
Streptavidin-agarose beads
-
Wash Buffer (e.g., Lysis Buffer with reduced detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)
Procedure:
-
Photoaffinity Labeling:
-
Follow steps 1 and 2 from Protocol 1, using biotinylated this compound.
-
-
Enrichment of Labeled Proteins:
-
After UV irradiation, add pre-washed streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with Wash Buffer (e.g., 3-5 times) to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Alternatively, elute with a buffer containing a high concentration of free biotin.
-
Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
-
Protocol 3: Sample Preparation for Mass Spectrometry
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer
-
Formic acid
-
Acetonitrile
-
C18 desalting columns
Procedure:
-
In-solution or In-gel Digestion:
-
For pull-down eluates, perform in-solution digestion. Reduce the disulfide bonds with DTT, alkylate the cysteine residues with IAA, and then digest the proteins with trypsin overnight at 37°C.
-
For bands excised from an SDS-PAGE gel, perform in-gel digestion following a standard protocol.
-
-
Peptide Desalting:
-
Acidify the digested peptide mixture with formic acid.
-
Desalt the peptides using C18 desalting columns to remove salts and detergents that can interfere with mass spectrometry analysis.
-
Elute the peptides with a high concentration of acetonitrile in formic acid.
-
-
LC-MS/MS Analysis:
-
Dry the eluted peptides in a vacuum centrifuge and resuspend in a small volume of formic acid solution.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the tandem mass spectra.
-
Perform quantitative analysis by comparing the spectral counts or ion intensities of proteins identified in the this compound labeled sample versus the competition control.
-
Mandatory Visualizations
Caption: Overview of a canonical cAMP signaling pathway.
Caption: Experimental workflow for identifying cAMP binding proteins.
Caption: Logical relationship of photoaffinity labeling.
References
Application Notes and Protocols for In Situ Identification of Protein Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Identifying the cellular targets of small molecules is a critical step in drug discovery and chemical biology. In situ target identification methods aim to identify these protein targets within their native cellular environment, preserving complex interactions and physiological relevance. This document provides detailed application notes and protocols for three widely used in situ protein target identification techniques: Photoaffinity Labeling, Proximity Labeling (APEX2), and Thermal Proteome Profiling (TPP). Each section includes an overview of the technique, a detailed experimental protocol, guidelines for data presentation with example tables, and a workflow diagram created using Graphviz.
Photoaffinity Labeling (PAL)
Application Note:
Photoaffinity labeling (PAL) is a powerful technique to identify direct binding partners of a small molecule in a complex biological environment. This method involves a small molecule probe that is chemically modified to include a photoreactive group and a reporter tag (e.g., biotin or a click chemistry handle). Upon UV irradiation, the photoreactive group forms a highly reactive species that covalently crosslinks to interacting proteins. The reporter tag is then used for the enrichment and subsequent identification of the labeled proteins by mass spectrometry.
Key Advantages:
-
Identifies direct binding interactions.
-
Can capture transient or low-affinity interactions.
-
Applicable in live cells and in vivo.
Experimental Workflow Diagram:
Caption: General workflow for photoaffinity labeling.[1][2][3]
Experimental Protocol:
Materials:
-
Photoaffinity probe with a photoreactive moiety (e.g., diazirine, benzophenone) and a reporter handle (e.g., alkyne, biotin).
-
Cell culture reagents.
-
UV lamp (e.g., 365 nm).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Click chemistry reagents (if applicable, e.g., biotin-azide, CuSO4, TBTA).
-
Streptavidin-coated magnetic beads.
-
Wash buffers (e.g., PBS, high-salt buffer).
-
Digestion buffer (e.g., ammonium bicarbonate) and trypsin.
-
Mass spectrometer.
Procedure:
-
Probe Incubation: Culture cells to 80-90% confluency. Treat cells with the photoaffinity probe at various concentrations (e.g., 1-10 µM) for a specified time (e.g., 1-4 hours) in serum-free media. Include a vehicle control (e.g., DMSO).
-
UV Crosslinking: Wash the cells with cold PBS to remove unbound probe. Irradiate the cells with UV light (e.g., 365 nm) on ice for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer. Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
-
Click Chemistry (if applicable): To the cell lysate, add the click chemistry reaction cocktail (e.g., biotin-azide, copper sulfate, and a ligand like TBTA). Incubate at room temperature for 1-2 hours.[4][5]
-
Enrichment: Add streptavidin-coated magnetic beads to the lysate and incubate with rotation for 1-2 hours at 4°C to capture the biotinylated protein-probe complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins. Use a series of washes with buffers of varying stringency (e.g., lysis buffer, high-salt buffer, PBS).
-
On-bead Digestion: Resuspend the beads in a digestion buffer. Reduce the proteins with DTT, alkylate with iodoacetamide, and then digest with trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Collect the supernatant containing the peptides. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Potential targets are proteins that are significantly enriched in the probe-treated sample compared to the control.
Data Presentation:
Quantitative data from PAL experiments are typically presented in tables that highlight the enriched proteins. The table should include protein identifiers, fold-change enrichment, and statistical significance.
Table 1: Example of Quantitative Data from a Photoaffinity Labeling Experiment
| Protein ID (UniProt) | Gene Name | Fold Change (Probe/Control) | p-value |
| P04637 | TP53 | 15.2 | 0.001 |
| Q06609 | HSPA8 | 12.5 | 0.003 |
| P62258 | HSP90AB1 | 10.8 | 0.005 |
| P10809 | HSPD1 | 2.1 | 0.045 |
This table shows hypothetical data for illustrative purposes.
Proximity Labeling (APEX2)
Application Note:
Proximity labeling (PL) is a technique used to map the proteomic environment of a specific protein or organelle. The APEX2 method utilizes an engineered ascorbate peroxidase (APEX2) that is genetically fused to a protein of interest. In the presence of biotin-phenol and a brief pulse of hydrogen peroxide (H₂O₂), APEX2 generates highly reactive biotin-phenoxyl radicals that covalently label neighboring proteins within a small radius (~20 nm).[6] These biotinylated proteins can then be enriched and identified by mass spectrometry.
Key Advantages:
-
Maps the proteomic neighborhood of a protein of interest.
-
High temporal resolution (labeling in minutes).
-
Can be used in living cells to study dynamic protein complexes.
Experimental Workflow Diagram:
Caption: General workflow for APEX2 proximity labeling.[7][8]
Experimental Protocol:
Materials:
-
Mammalian cells expressing the APEX2-fusion protein.
-
Biotin-phenol stock solution (e.g., 50 mM in DMSO).
-
Hydrogen peroxide (H₂O₂).
-
Quenching solution (e.g., PBS with sodium azide and sodium ascorbate).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Streptavidin-coated magnetic beads.
-
Wash buffers.
-
Digestion reagents.
-
Mass spectrometer.
Procedure:
-
Cell Culture and Induction: Culture cells expressing the APEX2-fusion protein. If expression is inducible, add the inducer (e.g., doxycycline) for the appropriate time.
-
Biotin-Phenol Labeling: Incubate the cells with biotin-phenol (e.g., 500 µM) in cell culture medium for 30-60 minutes at 37°C.
-
H₂O₂ Pulse: Add H₂O₂ to a final concentration of 1 mM and incubate for exactly 1 minute at room temperature to initiate the labeling reaction.
-
Quenching: Immediately aspirate the H₂O₂-containing medium and add quenching solution to stop the reaction. Wash the cells three times with quenching solution.
-
Cell Lysis and Enrichment: Lyse the cells and enrich the biotinylated proteins using streptavidin-coated magnetic beads as described in the Photoaffinity Labeling protocol.
-
Washing and Digestion: Perform extensive washes and on-bead digestion of the enriched proteins as previously described.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify and quantify proteins. Potential interaction partners are those significantly enriched in the APEX2-fusion expressing cells compared to a control (e.g., cells expressing cytosolic APEX2).
Data Presentation:
Quantitative data from APEX2 experiments are often visualized using volcano plots and summarized in tables. The table should list proteins with significant enrichment, their fold change, and p-values.
Table 2: Example of Quantitative Data from an APEX2 Proximity Labeling Experiment
| Protein ID (UniProt) | Gene Name | Log2 Fold Change (APEX2-Fusion/Control) | -Log10(p-value) |
| P60709 | ACTB | 3.5 | 4.2 |
| P16401 | TUBA1A | 3.2 | 3.9 |
| Q13509 | YWHAZ | 2.8 | 3.5 |
| P31946 | YWHAB | 1.5 | 2.1 |
This table shows hypothetical data for illustrative purposes.
Thermal Proteome Profiling (TPP)
Application Note:
Thermal Proteome Profiling (TPP) is a method to identify protein targets of small molecules based on ligand-induced changes in protein thermal stability.[9] The principle is that a protein's melting temperature (Tm) will shift upon ligand binding. In a typical TPP experiment, cells are treated with a compound or vehicle, and then aliquots of the cell lysate are heated to a range of temperatures. The aggregated proteins are removed by centrifugation, and the remaining soluble proteins at each temperature are quantified by mass spectrometry. A shift in the melting curve of a protein in the presence of the compound indicates a direct or indirect interaction.
Key Advantages:
-
Label-free method that does not require modification of the small molecule.
-
Can be performed in situ in intact cells.
-
Provides information on both direct and indirect targets (downstream effects).
Experimental Workflow Diagram:
Caption: General workflow for thermal proteome profiling.[10][11][12]
Experimental Protocol:
Materials:
-
Cultured cells.
-
Small molecule of interest.
-
Lysis buffer (e.g., PBS with protease inhibitors).
-
PCR tubes or plates.
-
Thermal cycler.
-
Ultracentrifuge.
-
Protein digestion and peptide labeling reagents (e.g., TMT).
-
Mass spectrometer.
Procedure:
-
Cell Treatment: Treat cultured cells with the compound of interest or a vehicle control.
-
Cell Lysis: Harvest and lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 10 different temperatures from 37°C to 67°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Separation of Soluble Proteins: Transfer the heated lysates to ultracentrifuge tubes and centrifuge at high speed (e.g., 100,000 x g) to pellet the aggregated proteins.
-
Sample Preparation for MS: Collect the supernatant containing the soluble proteins. Reduce, alkylate, and digest the proteins with trypsin. For quantitative analysis, label the peptides from each temperature point with isobaric tags (e.g., TMT10plex).[13]
-
LC-MS/MS Analysis: Pool the labeled peptides and analyze them by LC-MS/MS.
-
Data Analysis: Process the mass spectrometry data to obtain protein abundance at each temperature. Plot the relative protein abundance against temperature to generate melting curves for each protein. Identify proteins with a significant shift in their melting temperature (ΔTm) between the compound-treated and control samples.[14]
Data Presentation:
The results of a TPP experiment are typically summarized in a table listing the proteins with significant thermal shifts. This table should include the protein identifier, the calculated melting temperatures in the control and treated conditions, the thermal shift (ΔTm), and a p-value.
Table 3: Example of Quantitative Data from a Thermal Proteome Profiling Experiment [13][15][16]
| Protein ID (UniProt) | Gene Name | Tm (Control, °C) | Tm (Treated, °C) | ΔTm (°C) | p-value |
| P27361 | MAPK14 | 52.1 | 56.5 | +4.4 | 0.0002 |
| Q15759 | MAPKAPK2 | 48.9 | 51.2 | +2.3 | 0.0015 |
| P0DP23 | CDK2 | 45.3 | 45.5 | +0.2 | 0.85 |
| P53671 | GSK3A | 55.6 | 52.1 | -3.5 | 0.0008 |
This table shows hypothetical data for illustrative purposes.
Signaling Pathway Visualization
The identification of protein targets often provides insights into the signaling pathways modulated by a small molecule. Graphviz can be used to visualize these pathways.
Caption: A simplified representation of the MAPK signaling pathway.
This document provides a comprehensive guide for researchers to design and execute in situ protein target identification experiments. By following these detailed protocols and data presentation guidelines, scientists can effectively identify and validate the cellular targets of their compounds of interest, accelerating drug discovery and the understanding of fundamental biological processes.
References
- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. blog.addgene.org [blog.addgene.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Experimental and data analysis advances in thermal proteome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: 8-Azido-cAMP Click Chemistry for Fluorescent Labeling of Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that mediates a wide array of physiological processes by activating downstream effectors, primarily cAMP-dependent protein kinase (PKA) and the Exchange Protein Directly Activated by cAMP (Epac).[1][2][3] The study of these signaling pathways often requires precise tools to identify and characterize cAMP-binding proteins. 8-Azido-cAMP is a photoactivatable analog of cAMP that serves as a powerful probe for this purpose.[4][5][] Upon UV irradiation, the azido group at the 8th position of the adenine base forms a reactive nitrene species, which can covalently bind to nearby amino acid residues within the cAMP-binding pocket of proteins.[]
This covalent attachment can be further exploited for fluorescent labeling through the use of "click chemistry," a set of bio-orthogonal reactions that are highly specific and efficient.[7][8][9] The most common click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and a terminal alkyne.[9][10] By reacting the azide group of protein-bound this compound with an alkyne-functionalized fluorescent dye, researchers can specifically tag and visualize cAMP-binding proteins for various downstream applications, including fluorescence microscopy, flow cytometry, and western blotting.[7][11]
These application notes provide a detailed protocol for the fluorescent labeling of proteins using this compound and click chemistry, along with diagrams illustrating the underlying signaling pathway and experimental workflow.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cAMP signaling pathway and the experimental workflow for fluorescently labeling cAMP-binding proteins using this compound and click chemistry.
Experimental Protocols
Protocol 1: Photoaffinity Labeling of Proteins with this compound
This protocol describes the covalent attachment of this compound to target proteins in a cell lysate or with a purified protein sample.
Materials:
-
Cell lysate or purified protein of interest
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (302 nm or 365 nm)
-
Ice bucket
-
Microcentrifuge tubes
-
Dialysis tubing or spin desalting columns[12]
Procedure:
-
Preparation of Protein Sample:
-
For cell lysates, prepare a clarified lysate by centrifugation to remove cellular debris. Determine the total protein concentration.
-
For purified proteins, ensure the protein is in a suitable buffer (e.g., PBS) at a concentration of 1-2 mg/mL.[7]
-
-
Incubation with this compound:
-
In a microcentrifuge tube, add the protein sample.
-
Add this compound to a final concentration of 0.1-10 µM. The optimal concentration should be determined empirically.
-
Incubate the mixture on ice for 15-30 minutes in the dark to allow for binding.
-
-
UV Cross-linking:
-
Place the microcentrifuge tube on ice, open the cap, and position it under a UV lamp.
-
Irradiate the sample with UV light for 5-20 minutes. The optimal time and wavelength should be determined empirically.
-
-
Removal of Unbound Probe:
Protocol 2: Fluorescent Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction between the azide-labeled protein and an alkyne-functionalized fluorescent dye.
Materials:
-
Azide-labeled protein from Protocol 1
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA, Alkyne-Cy5)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper-chelating ligand
-
Dimethyl sulfoxide (DMSO)
-
PBS, pH 7.4
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the alkyne-fluorescent dye in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a fresh 500 mM stock solution of sodium ascorbate in water.
-
Prepare a 10 mM stock solution of the copper ligand (TBTA or THPTA) in DMSO.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, add the azide-labeled protein.
-
Add the alkyne-fluorescent dye to a final concentration of 10-100 µM (a 2- to 10-fold molar excess over the protein is often a good starting point).[14]
-
Add the copper ligand to a final concentration of 100 µM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification of Labeled Protein:
Data Presentation
The efficiency of labeling can be assessed using various techniques. The following table provides a summary of expected quantitative data from a typical labeling experiment.
| Parameter | Method of Measurement | Typical Value/Result | Reference |
| Labeling Stoichiometry | Mass Spectrometry | 0.5 - 1.0 dye molecule per protein molecule | [7] |
| Labeling Efficiency | SDS-PAGE with in-gel fluorescence | > 80% of target protein labeled | [7] |
| Reaction Time | Time-course analysis by SDS-PAGE | 1 - 2 hours for completion | [9] |
| Specificity | Western Blot with and without cAMP competition | Labeling significantly reduced with excess cAMP | [5] |
| Yield of Labeled Protein | Protein concentration assay (e.g., Bradford) | > 70% recovery after purification | [16] |
Troubleshooting
Common issues in click chemistry reactions and their potential solutions are outlined below.
| Problem | Possible Cause | Suggested Solution | Reference |
| Low Labeling Efficiency | Inefficient photo-crosslinking. | Optimize UV exposure time and wavelength. | |
| Low concentration of reactants. | Increase the concentration of the alkyne-dye. | [14] | |
| Oxidation of the copper catalyst. | Prepare fresh sodium ascorbate solution for each experiment. Degas solutions to remove oxygen. | [14] | |
| Protein Precipitation | Hydrophobic nature of the fluorescent dye. | Use a more hydrophilic dye. Keep the labeling stoichiometry at or below 1:1. | [17] |
| Denaturation by organic solvent. | Minimize the amount of DMSO used to dissolve the dye. | [17] | |
| High Background/Non-specific Labeling | Excess free fluorescent dye. | Ensure thorough purification after the click reaction. | [13] |
| Non-specific binding of the dye to the protein. | Include a blocking step with a non-specific protein (e.g., BSA) in downstream applications. | [18] | |
| Thiol-yne side reactions. | Pre-treat samples with a thiol-blocking agent like N-ethylmaleimide (NEM) if cysteine residues are suspected to interfere. | [14] |
Conclusion
The combination of this compound photoaffinity labeling and click chemistry provides a robust and highly specific method for the fluorescent tagging of cAMP-binding proteins. This technique enables researchers to visualize and quantify these important signaling molecules in a variety of biological contexts, offering valuable insights into their function and regulation. The protocols and troubleshooting guide provided here serve as a comprehensive resource for the successful implementation of this powerful labeling strategy.
References
- 1. Epac1 activation by cAMP regulates cellular SUMOylation and promotes the formation of biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Implementing fluorescence anisotropy screening and crystallographic analysis to define PKA isoform-selective activation by cAMP analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epac proteins: multi-purpose cAMP targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent modification of both cAMP binding sites in cAMP-dependent protein kinase I by 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The labeling with 8-azido-cyclic adenosine monophosphate of proteins in vesicles of sarcoplasmic reticulum from rabbit skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Click Chemistry Reagents Overview [sigmaaldrich.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click-Reactive Fluorescent Dyes | Fluorescent Dyes | Tocris Bioscience [tocris.com]
- 12. benchchem.com [benchchem.com]
- 13. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bioquimica.org.br [bioquimica.org.br]
- 16. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. help.lumiprobe.com [help.lumiprobe.com]
Application of 8-Azido-cAMP in Studying Protein-Nucleotide Interactions: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azidoadenosine-3',5'-cyclic monophosphate (8-Azido-cAMP) is a potent photoactivatable analog of cyclic adenosine monophosphate (cAMP).[1][][3] This compound serves as an invaluable tool for elucidating the intricacies of protein-nucleotide interactions. Its utility lies in the azido group at the 8th position of the adenine ring, which, upon exposure to ultraviolet (UV) light, forms a highly reactive nitrene species.[][4] This nitrene intermediate can then form a stable covalent bond with amino acid residues in close proximity within the cAMP binding site of a target protein.[][4] This process, known as photoaffinity labeling, allows for the specific and irreversible identification and characterization of cAMP-binding proteins, also known as cyclic nucleotide-binding proteins.[1][5][6]
These application notes provide a comprehensive overview of the use of this compound in studying protein-nucleotide interactions, with a focus on photoaffinity labeling and pull-down assays. Detailed protocols and data presentation are included to facilitate the practical application of this powerful research tool in academic and industrial settings.
Principle of Photoaffinity Labeling with this compound
Photoaffinity labeling with this compound is a powerful technique to identify and characterize proteins that bind to cAMP. The fundamental principle involves three key steps:
-
Binding: this compound, as a structural analog of cAMP, binds specifically and reversibly to the cAMP binding sites of target proteins.[1]
-
Photoactivation: Upon irradiation with UV light (typically at 254 nm), the azido group of the bound this compound is converted into a highly reactive nitrene intermediate.[1][]
-
Covalent Crosslinking: The short-lived nitrene intermediate rapidly inserts into nearby chemical bonds, forming a stable covalent crosslink with amino acid residues within or near the binding site of the target protein.[][7]
This covalent modification allows for the permanent "tagging" of the cAMP-binding protein, enabling its detection, identification, and further characterization.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool with broad applications:
-
Identification of Novel cAMP-Binding Proteins: Researchers can identify previously unknown proteins that interact with cAMP in various cellular contexts.[5]
-
Characterization of Binding Sites: By analyzing the site of covalent attachment, the specific amino acid residues that constitute the cAMP binding pocket can be identified.[8][9]
-
Studying Conformational Changes: Comparing the labeling patterns in the presence and absence of other ligands or under different conditions can provide insights into conformational changes of the target protein.
-
Drug Discovery and Target Validation: this compound can be used to screen for and validate new drug candidates that target cAMP signaling pathways.[10] By competing with this compound for binding, potential drug molecules can be identified and their mechanism of action can be investigated.
Quantitative Data Summary
The following table summarizes key quantitative data from studies utilizing this compound to characterize protein-nucleotide interactions.
| Target Protein | Organism/Tissue | Apparent Dissociation Constant (Kd) for 8-N3cAMP | Stoichiometry of Binding (8-N3cAMP:Protein) | Labeled Amino Acid Residues | Reference |
| cAMP Receptor Protein (CRP) | Escherichia coli | Not explicitly stated, but inhibited by cAMP | Not explicitly stated | Amino-proximal (9500 Da) and carboxyl-proximal (13,000 Da) fragments | [1] |
| cAMP-dependent Protein Kinase Type I (RI) | Porcine | ~10-17 nM | 2 mol / mol of RI monomer | Proline-271, Tyrosine-371 | [8] |
| cAMP-dependent Protein Kinase Type II (RII) | Porcine Heart | Not explicitly stated | Not explicitly stated | Tyrosine-381 (in native RII), Tyrosine-196 (in proteolytic fragment) | [9] |
| Cytosolic Proteins | Rabbit Gastric Glands | Not explicitly stated | Not explicitly stated | Proteins with apparent molecular weights of 58,000 and 48,000 | [5] |
| Surface cAMP Receptor | Dictyostelium discoideum | Not explicitly stated | Not explicitly stated | Polypeptide doublet (Mr = 40,000 to 43,000) | [6] |
Experimental Protocols
Protocol 1: Photoaffinity Labeling of cAMP-Binding Proteins
This protocol provides a general procedure for the photoaffinity labeling of cAMP-binding proteins in a cell lysate using radiolabeled this compound (e.g., [³²P]8-N₃cAMP).
Materials:
-
Cell lysate containing the target protein(s)
-
[³²P]this compound
-
Unlabeled cAMP (for competition experiments)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV lamp (254 nm)
-
SDS-PAGE reagents and equipment
-
Autoradiography film or phosphorimager
Procedure:
-
Incubation:
-
In a microcentrifuge tube, mix the cell lysate (containing a known amount of total protein) with [³²P]this compound to the desired final concentration (typically in the nanomolar to low micromolar range).
-
For competition controls, pre-incubate the lysate with a 100-fold molar excess of unlabeled cAMP for 15-30 minutes before adding [³²P]this compound.
-
Incubate the samples on ice or at 4°C for 30-60 minutes in the dark to allow for binding equilibrium to be reached.
-
-
UV Irradiation:
-
Place the open tubes on ice at a fixed distance from the UV lamp.
-
Irradiate the samples with 254 nm UV light for a predetermined time (typically 5-20 minutes). The optimal irradiation time should be determined empirically.
-
-
SDS-PAGE Analysis:
-
Add an equal volume of 2x SDS-PAGE sample buffer to each tube and boil for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis.
-
After electrophoresis, dry the gel.
-
-
Detection:
-
Expose the dried gel to autoradiography film or a phosphorimager screen to visualize the radiolabeled proteins.
-
The specifically labeled proteins should appear as dark bands on the film/image. The intensity of these bands should be significantly reduced in the competition control lanes.
-
Protocol 2: Pull-Down Assay for Identification of this compound Labeled Proteins
This protocol describes a method to enrich and identify proteins that have been covalently labeled with a biotinylated or clickable version of this compound.
Materials:
-
Biotinylated or alkyne-modified this compound
-
Cell lysate
-
Streptavidin-agarose beads or azide-modified beads for click chemistry
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)
-
Mass spectrometry reagents and equipment (for protein identification)
Procedure:
-
Photoaffinity Labeling:
-
Perform photoaffinity labeling as described in Protocol 1, using the modified this compound.
-
-
Affinity Capture:
-
Add streptavidin-agarose beads (for biotinylated probes) or azide-functionalized beads (for alkyne probes, followed by a click reaction) to the labeled lysate.
-
Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow the labeled proteins to bind to the beads.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with wash buffer (3-5 times) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the captured proteins from the beads. This can be done by boiling the beads in SDS-PAGE sample buffer or by incubating with a solution containing a high concentration of free biotin (for biotin-streptavidin interaction).
-
-
Identification:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with specific antibodies.
-
For comprehensive identification, the eluted proteins can be subjected to in-gel digestion followed by mass spectrometry (LC-MS/MS) to identify the labeled proteins.
-
Visualizations
Caption: A simplified diagram of the cAMP signaling pathway.
Caption: Experimental workflow for photoaffinity labeling.
Caption: Workflow for a pull-down assay using this compound.
References
- 1. Photoaffinity labeling of the adenosine cyclic 3',5'-monophosphate receptor protein of Escherichia coli with 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoaffinity labeling of nucleotide binding sites with 8-azidopurine analogs: techniques and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of gastric cyclic AMP binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific photoaffinity labeling of the cAMP surface receptor in Dictyostelium discoideum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photoaffinity labeling with 8-azidoadenosine and its derivatives: chemistry of closed and opened adenosine diazaquinodimethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Covalent modification of both cAMP binding sites in cAMP-dependent protein kinase I by 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Limited proteolysis alters the photoaffinity labeling of adenosine 3',5'-monophosphate dependent protein kinase II with 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, and biological properties of 8-azido- and 8-amino-substituted 2',5'-oligoadenylates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UV Cross-Linking of 8-Azido-cAMP to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoaffinity labeling is a powerful technique to identify and characterize ligand-binding proteins directly within their native biological context. 8-Azido-cAMP ([8-N3]cAMP) is a photoactivatable analog of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in numerous signaling pathways. Upon irradiation with ultraviolet (UV) light, the azido group at the 8th position of the purine ring is converted into a highly reactive nitrene intermediate. This nitrene can then form a stable covalent bond with amino acid residues in close proximity within the cAMP binding pocket of a target protein. This process, known as UV cross-linking, allows for the irreversible labeling of cAMP-binding proteins, facilitating their identification, characterization of binding sites, and elucidation of their roles in cellular signaling.
These application notes provide a comprehensive, step-by-step guide for the UV cross-linking of this compound to target proteins, including protocols for binding assays, UV irradiation, and downstream analysis.
Principle of this compound Photoaffinity Labeling
The workflow begins with the incubation of a biological sample (e.g., cell lysate, purified protein) with this compound. The analog binds reversibly to the cAMP binding sites of proteins. Subsequent exposure to UV light activates the azido group, forming a transient but highly reactive nitrene. This intermediate rapidly and non-selectively inserts into C-H or N-H bonds of nearby amino acids, resulting in a covalent cross-link between the this compound molecule and the protein. If a radiolabeled or biotinylated version of this compound is used, the target proteins become tagged for easy detection and purification.
Caption: Workflow of this compound UV cross-linking to a target protein.
Data Presentation
Table 1: Binding Affinity of cAMP Analogs for Protein Kinase A (PKA)
| Ligand | PKA Isoform | Apparent Kd (nM) | Comments |
| cAMP | Type I (RI) | ~10-17 | Exhibits positive cooperativity in binding. |
| This compound | Type I (RI) | ~10-17 | Binds with similar affinity to cAMP, validating its use as a competitive analog[1]. |
| cAMP | Type II (RII) | Varies | Binding affinity can differ from Type I. |
| This compound | Type II (RII) | Site-specific | Shows preference for binding site 1 on both PKA isozymes[2]. |
Table 2: Recommended UV Irradiation Parameters
| Parameter | Recommendation | Rationale and Considerations |
| Wavelength | 254 nm or 300-370 nm | Simple phenyl azides are efficiently activated by short-wave UV (254 nm)[3]. However, long-wave UV (e.g., 365 nm) can also be effective and may reduce potential damage to proteins and nucleic acids[3][4]. |
| Energy Dose | 0.5 - 5 J/cm² | The optimal energy dose must be determined empirically. Start with a lower dose and increase as needed. Excessive energy can lead to protein degradation. |
| Duration | 1 - 30 minutes | Duration depends on the intensity of the UV lamp. Shorter times with high-intensity lamps are common. Keep samples cool to prevent heat-induced artifacts[4]. |
| Distance | 2 - 10 cm | Place the sample at a fixed and reproducible distance from the UV source. Intensity decreases with the square of the distance. |
| Sample Vessel | Quartz cuvette or plate | Quartz is transparent to short-wave UV light, ensuring maximal energy delivery to the sample[4]. Standard plasticware will block most UV radiation. |
Experimental Protocols
Protocol 1: General UV Cross-Linking of this compound
This protocol describes the fundamental steps for labeling a protein sample, such as a purified protein or a complex cell lysate.
Materials:
-
Protein sample (e.g., purified PKA, cell lysate) in a suitable buffer (e.g., HEPES, PBS). Avoid buffers containing primary amines (e.g., Tris) or thiol-containing reducing agents (e.g., DTT, β-mercaptoethanol) as they can quench the photoreactive nitrene[4].
-
This compound (preferably radiolabeled, e.g., [32P]8-N3-cAMP, or biotinylated).
-
UV cross-linker instrument with a specified wavelength (e.g., 254 nm).
-
Quartz plate or cuvettes.
-
Ice bath.
-
SDS-PAGE reagents.
-
Autoradiography film or streptavidin-HRP for detection.
Procedure:
-
Preparation: Place the protein sample in a quartz vessel on ice. All subsequent steps involving this compound should be performed in the dark or under subdued red light to prevent premature photoactivation.
-
Incubation: Add this compound to the protein sample to a final concentration typically ranging from 0.1 to 10 µM. The optimal concentration should be determined empirically, ideally around the Kd of the interaction. Incubate the mixture on ice for 10-30 minutes to allow for binding equilibrium to be reached.
-
UV Irradiation: Place the sample in the UV cross-linker at a fixed distance (e.g., 5 cm) from the lamp. Irradiate the sample with UV light (e.g., 254 nm) for a predetermined time (e.g., 5-20 minutes). Ensure the sample remains cool by keeping the vessel on an ice block during irradiation[4].
-
Quenching (Optional): The reaction can be quenched by adding a scavenger molecule like DTT, although the reactive nitrene intermediate is very short-lived.
-
Analysis: Add SDS-PAGE loading buffer to the sample, boil, and resolve the proteins by SDS-PAGE.
-
Detection:
-
For Radiolabeled Probes: Dry the gel and expose it to autoradiography film to visualize the covalently labeled proteins.
-
For Biotinylated Probes: Transfer the proteins to a membrane (Western blot), block, and probe with streptavidin-HRP followed by a chemiluminescent substrate.
-
Protocol 2: Competition Binding Assay to Confirm Specificity
This assay is crucial to demonstrate that this compound is binding to a specific cAMP-binding site.
Procedure:
-
Set up Reactions: Prepare multiple reaction tubes with your protein sample as described in Protocol 1.
-
Add Competitor: To a subset of the tubes, add an excess of non-photoactivatable cAMP (e.g., 100-fold to 1000-fold molar excess relative to this compound). Incubate for 10 minutes on ice before adding the photoaffinity probe. This allows the unlabeled cAMP to occupy the specific binding sites.
-
Add Photoaffinity Probe: Add the labeled this compound to all tubes (including the competitor tubes) and incubate for an additional 10-30 minutes on ice.
-
Irradiate and Analyze: Proceed with the UV irradiation and analysis steps as described in Protocol 1.
-
Interpret Results: A significant reduction or complete disappearance of the labeled protein band in the samples containing excess cAMP indicates that the cross-linking was specific to the cAMP-binding site[5][6].
Protocol 3: Identification of Labeled Proteins by Mass Spectrometry
This protocol outlines a general workflow for identifying the target protein from a complex mixture after cross-linking.
Materials:
-
Biotinylated this compound.
-
Streptavidin-conjugated magnetic beads or resin.
-
Wash buffers (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Mass spectrometry-grade trypsin.
-
Reagents for in-gel digestion and peptide extraction.
Procedure:
-
Cross-Linking: Perform the UV cross-linking reaction using biotinylated this compound on a larger scale with a complex protein sample (e.g., cell lysate).
-
Enrichment: Incubate the cross-linked lysate with streptavidin beads for 1-2 hours at 4°C to capture the biotin-labeled proteins.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
In-Gel Digestion: Run the eluate on an SDS-PAGE gel. Stain the gel (e.g., with Coomassie or silver stain), excise the band corresponding to the labeled protein, and perform in-gel digestion with trypsin.
-
Mass Spectrometry: Extract the resulting peptides and analyze them by LC-MS/MS.
-
Data Analysis: Use protein database search algorithms (e.g., Mascot, Sequest) to identify the protein from the peptide fragmentation data.
Signaling Pathway Visualization
The cAMP signaling pathway is a primary target for studies using this compound. This pathway is initiated by the activation of G-protein-coupled receptors (GPCRs), leading to the production of cAMP and the subsequent activation of downstream effectors like Protein Kinase A (PKA).
Caption: A simplified diagram of the canonical cAMP signaling pathway.
References
- 1. Covalent modification of both cAMP binding sites in cAMP-dependent protein kinase I by 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two different intrachain cAMP binding sites of cAMP-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Photoaffinity labeling of the adenosine cyclic 3',5'-monophosphate receptor protein of Escherichia coli with 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting 8-Azido-cAMP Labeled Proteins via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in numerous cellular signaling pathways. The identification of cAMP-binding proteins is crucial for understanding their physiological functions and for the development of novel therapeutics. 8-Azido-cAMP is a photoactivatable analog of cAMP that can be used to covalently label cAMP-binding proteins upon UV irradiation. This application note provides detailed protocols for the detection of this compound labeled proteins using two distinct Western blot-based methods: a biotin-streptavidin-based approach utilizing click chemistry and a direct antibody-based detection method.
Overview of Detection Methods
There are two primary strategies for the detection of this compound labeled proteins via Western blot, each with its own advantages and considerations.
-
Biotin-Streptavidin Detection via Click Chemistry: This method involves the covalent attachment of a biotin tag to the azide group of this compound through a highly specific and efficient bioorthogonal reaction known as "click chemistry". The biotinylated proteins are then detected using a streptavidin-horseradish peroxidase (HRP) conjugate, which offers significant signal amplification.[1][2][3] This approach is known for its high sensitivity and specificity.[3][4]
-
Antibody-Based Detection: This method utilizes a primary antibody that directly recognizes the cAMP molecule. This is a more direct approach but may be dependent on the specificity and affinity of the available anti-cAMP antibodies. Several commercial antibodies are available that have been validated for Western blotting applications.[5]
Signaling Pathway of cAMP
The diagram below illustrates the canonical cAMP signaling pathway. External signals activate G-protein-coupled receptors (GPCRs), leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cAMP.[6][7][8] cAMP exerts its effects primarily through the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.[6][7][8] Other effectors of cAMP include Exchange proteins directly activated by cAMP (Epac) and cyclic nucleotide-gated ion channels.[8][9]
References
- 1. 化学発光ウェスタンブロッティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. bio-rad.com [bio-rad.com]
- 3. abpbio.com [abpbio.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Anti-cAMP Antibodies | Invitrogen [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Illuminating the cAMP Interactome: A Guide to Incorporating 8-Azido-cAMP into Live Cells for In Vivo Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling cAMP Signaling Dynamics with a Powerful Chemical Tool
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in a vast array of cellular processes, from signal transduction and gene expression to cell metabolism and division. Understanding the intricate network of proteins that interact with cAMP is crucial for deciphering cellular signaling pathways and developing novel therapeutics. 8-Azido-cAMP (8-N₃-cAMP) is a powerful photoaffinity labeling probe that enables the identification and characterization of cAMP-binding proteins directly within the complex environment of living cells.
This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into live cells for in vivo studies. Upon introduction into cells, this compound acts as a functional analog of cAMP, binding to its target proteins. Subsequent exposure to ultraviolet (UV) light triggers the conversion of the inert azido group into a highly reactive nitrene species. This nitrene rapidly forms a stable covalent bond with the nearest amino acid residues of the interacting protein, effectively "tagging" it for subsequent identification and analysis. This approach allows for the capture of both stable and transient protein interactions with cAMP in their native cellular context.
Mechanism of Action: Photoaffinity Labeling with this compound
The utility of this compound as a tool for in vivo studies lies in its photo-reactive azido group. The process can be summarized in two key steps:
-
Binding: this compound, as a structural analog of cAMP, is recognized by and binds to the cAMP-binding domains of various proteins within the cell. This binding is specific and reflects the natural interactions of endogenous cAMP.
-
Photocrosslinking: Upon irradiation with UV light (typically around 254 nm), the azido group (-N₃) releases dinitrogen gas (N₂) and forms a highly reactive nitrene intermediate. This nitrene can then insert into nearby C-H, N-H, or O-H bonds of the protein, forming a stable covalent crosslink. This permanently attaches the this compound molecule to its binding partner.
The covalently labeled proteins can then be isolated and identified using a variety of downstream analytical techniques, most notably mass spectrometry-based proteomics. To facilitate the enrichment of these labeled proteins, this compound can be used in conjunction with "click chemistry." In this approach, the azido group can be reacted with an alkyne-containing reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction.
Visualizing the cAMP Signaling Pathway and Experimental Workflow
To provide a clear conceptual framework, the following diagrams illustrate the canonical cAMP signaling pathway and the general experimental workflow for using this compound in live cells.
Caption: The cAMP signaling pathway is initiated by ligand binding to a G-protein coupled receptor (GPCR).
Caption: Experimental workflow for identifying cAMP-binding proteins using this compound.
Experimental Protocols
The following protocols provide a general framework for incorporating this compound into live cells. Optimization of specific parameters such as probe concentration, incubation times, and UV exposure will be necessary for different cell types and experimental goals.
Protocol 1: Loading Live Cells with this compound
This protocol describes a method for introducing this compound into cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
This compound sodium salt
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or dishes
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-90%).
-
Prepare this compound Stock Solution: Dissolve this compound in sterile PBS or culture medium to prepare a stock solution (e.g., 10 mM). Store at -20°C for long-term storage.
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add fresh, pre-warmed culture medium containing the desired final concentration of this compound. A starting concentration range of 50-200 µM is recommended, but should be optimized.
-
Incubate the cells for a specific period (e.g., 1-4 hours) at 37°C in a CO₂ incubator to allow for cellular uptake of the probe.
-
Protocol 2: In Vivo Photo-crosslinking
This protocol details the UV irradiation step to covalently link this compound to its binding partners.
Materials:
-
Cells loaded with this compound (from Protocol 1)
-
Ice-cold PBS
-
UV crosslinker with a 254 nm light source
Procedure:
-
Preparation for Irradiation:
-
Place the cell culture dish on ice.
-
Aspirate the medium containing this compound.
-
Gently wash the cells twice with ice-cold PBS to remove excess, unbound probe.
-
Add a thin layer of ice-cold PBS to cover the cells during irradiation to prevent drying.
-
-
UV Irradiation:
-
Remove the lid of the culture dish.
-
Place the dish in the UV crosslinker on a pre-chilled surface.
-
Irradiate the cells with 254 nm UV light. The energy dose will need to be optimized, but a starting point of 0.5-2 J/cm² is suggested. The duration of exposure should be minimized to reduce cell damage.
-
-
Post-Irradiation:
-
Immediately after irradiation, remove the PBS.
-
Proceed to cell lysis (Protocol 3) or snap-freeze the cell pellet in liquid nitrogen for storage at -80°C.
-
Protocol 3: Cell Lysis and Protein Extraction
This protocol describes the preparation of cell lysates for downstream analysis.
Materials:
-
UV-crosslinked cells (from Protocol 2)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Cell Lysis:
-
Add an appropriate volume of ice-cold lysis buffer to the culture dish.
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Collect Supernatant:
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube. This is the protein extract that will be used for downstream analysis.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Protocol 4: Enrichment of this compound-labeled Proteins via Click Chemistry
This protocol outlines the enrichment of crosslinked proteins using biotin-alkyne and streptavidin affinity purification.
Materials:
-
Protein extract from crosslinked cells (from Protocol 3)
-
Biotin-alkyne (or other alkyne-tagged reporter)
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Click Reaction:
-
To the protein extract, add biotin-alkyne, CuSO₄, TCEP (or sodium ascorbate), and TBTA. The final concentrations will need to be optimized, but typical starting concentrations are: 100 µM biotin-alkyne, 1 mM CuSO₄, 1 mM TCEP, and 100 µM TBTA.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
-
Affinity Purification:
-
Add pre-washed streptavidin-agarose beads to the reaction mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Perform at least 3-5 washes.
-
-
Elution:
-
Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
The eluted proteins are now ready for analysis by SDS-PAGE and mass spectrometry.
-
Data Presentation: Quantitative Analysis of this compound Labeling
The following tables provide examples of how to structure quantitative data from this compound labeling experiments. The values presented are hypothetical and should be replaced with experimental data.
Table 1: Optimization of this compound Concentration and UV Exposure
| Cell Line | This compound (µM) | UV Energy (J/cm²) | Labeling Efficiency (%) | Cell Viability (%) |
| HeLa | 50 | 0.5 | 15 | 95 |
| HeLa | 100 | 0.5 | 30 | 92 |
| HeLa | 200 | 0.5 | 45 | 85 |
| HeLa | 100 | 1.0 | 55 | 80 |
| HeLa | 100 | 2.0 | 60 | 65 |
| HEK293T | 50 | 0.5 | 20 | 98 |
| HEK293T | 100 | 0.5 | 40 | 94 |
| HEK293T | 200 | 0.5 | 55 | 88 |
| HEK293T | 100 | 1.0 | 65 | 85 |
| HEK293T | 100 | 2.0 | 70 | 70 |
Table 2: Proteomic Identification of this compound Interacting Proteins
| Protein ID (UniProt) | Gene Name | Protein Name | Peptide Count | Fold Enrichment (8-N₃-cAMP vs. Control) |
| P10636 | PRKACA | cAMP-dependent protein kinase catalytic subunit alpha | 25 | 20.5 |
| P04792 | EPAC1 | Rap guanine nucleotide exchange factor 3 | 18 | 15.2 |
| Q13972 | AKAP1 | A-kinase anchor protein 1 | 12 | 10.8 |
| P27815 | PDE4B | Phosphodiesterase 4B | 9 | 8.3 |
| Q9Y236 | CNGA1 | Cyclic nucleotide-gated channel alpha 1 | 7 | 6.1 |
Conclusion and Future Directions
The use of this compound in live cells provides a powerful method for identifying and characterizing the cAMP interactome in its native physiological context. The protocols outlined in this document offer a comprehensive guide for researchers to implement this technique in their own studies. By combining photoaffinity labeling with modern proteomic techniques, it is possible to gain unprecedented insights into the complex and dynamic nature of cAMP signaling. Future applications of this technology could include the investigation of cAMP signaling in specific subcellular compartments, the identification of novel drug targets within the cAMP pathway, and the elucidation of how disease states alter the cAMP interactome. The continued development of more sophisticated chemical probes and analytical methods will undoubtedly further enhance our ability to explore the intricate world of cellular signaling.
Application Notes and Protocols for Synthesizing Peptide Conjugates with Azido Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-natural amino acids into peptides is a powerful strategy for the development of novel therapeutics, molecular probes, and advanced biomaterials.[1] Among these, azido amino acids stand out as particularly valuable building blocks. The azide group serves as a versatile and bioorthogonal chemical handle, allowing for the precise attachment of various functionalities through highly efficient and specific chemical reactions.[1]
This document provides detailed application notes and protocols for the synthesis of peptide conjugates incorporating azido amino acids. We will cover the synthesis of the necessary Fmoc-protected azido amino acid building blocks, their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and subsequent conjugation using "click chemistry."
The primary methods for conjugating molecules to an azide-functionalized peptide are:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yielding reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[2][3][4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that is ideal for biological systems where copper toxicity is a concern.[2][5]
-
Staudinger Ligation: A classic bioorthogonal reaction between an azide and a phosphine.[1][6]
These techniques enable the site-specific modification of peptides with a wide array of molecules, including fluorescent dyes, radiolabels, polyethylene glycol (PEG) chains, and cytotoxic drugs for the development of peptide-drug conjugates (PDCs).[1][2][7][8]
Section 1: Synthesis of Fmoc-Protected Azido Amino Acids
To incorporate azido amino acids into peptides using the standard and widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS), they must first be prepared as N-α-Fmoc protected derivatives. A common and efficient route for synthesizing these building blocks is a two-step process starting from readily available Fmoc-protected asparagine or glutamine. This method involves a Hofmann rearrangement followed by a diazo-transfer reaction.[1][9]
Experimental Protocol 1: Synthesis of Fmoc-L-azidoalanine [Fmoc-Ala(N3)-OH]
This protocol details the synthesis of Fmoc-L-azidoalanine from Fmoc-L-asparagine (Fmoc-Asn-OH). A similar procedure can be followed using Fmoc-L-glutamine to synthesize Fmoc-L-azidohomoalanine.
Materials:
-
Fmoc-L-asparagine (Fmoc-Asn-OH)
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA)
-
Pyridine
-
Dimethylformamide (DMF)
-
Water
-
Imidazole-1-sulfonyl azide hydrochloride
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Hofmann Rearrangement to form Fmoc-L-diaminopropionic acid (Fmoc-Dap-OH)
-
Dissolve Fmoc-Asn-OH in a 2:1 mixture of DMF and water.
-
Add [Bis(trifluoroacetoxy)iodo]benzene and pyridine to the solution.
-
Stir the reaction mixture at room temperature for approximately 14 hours.
-
Upon completion, the intermediate product, Fmoc-Dap-OH, can be isolated.
Step 2: Diazo-Transfer Reaction to form Fmoc-L-azidoalanine [Fmoc-Ala(N3)-OH]
-
Dissolve the Fmoc-Dap-OH intermediate in a biphasic solvent mixture of water, methanol, and dichloromethane (1:1:1).[9]
-
Add a catalytic amount of CuSO₄·5H₂O and imidazole-1-sulfonyl azide hydrochloride to the mixture.[9]
-
Adjust the pH of the mixture to approximately 9 using an aqueous solution of potassium carbonate (K₂CO₃).[1][9]
-
Stir the reaction vigorously at room temperature for 18-24 hours.[1][9]
-
After the reaction is complete, dilute the mixture with CH₂Cl₂ and separate the aqueous phase.
-
Wash the combined aqueous extracts with diethyl ether (Et₂O) to remove organic impurities.[1][9]
-
Acidify the aqueous layer to a pH of 2 with concentrated HCl.[1][9]
-
Extract the final product, Fmoc-Ala(N₃)-OH, with Et₂O.[1][9]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure product. The product can typically be used in SPPS without further purification.[1][9]
Data Presentation: Synthesis Yields
| Starting Material | Intermediate | Intermediate Yield | Final Product | Final Yield | Purity | Reference |
| Fmoc-Asn-OH | Fmoc-Dap-OH | ~90-95% | Fmoc-Ala(N₃)-OH | 62-75% | >98% | [1][9] |
| Fmoc-Gln-OH | Fmoc-Dab-OH | ~90-95% | Fmoc-Aha-OH | 65-74% | >98% | [1][9] |
Section 2: Solid-Phase Peptide Synthesis (SPPS) of Azido-Peptides
The standard Fmoc-SPPS methodology is employed for the synthesis of peptides containing azido amino acids. The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1] The azide functionality is stable to the standard conditions of Fmoc-SPPS, including piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for cleavage from the resin.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry - Biosyntan GmbH [biosyntan.de]
- 5. bachem.com [bachem.com]
- 6. pnas.org [pnas.org]
- 7. Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. peptide.com [peptide.com]
Troubleshooting & Optimization
troubleshooting non-specific binding in 8-Azido-cAMP experiments
Welcome to the technical support center for 8-Azido-cAMP photoaffinity labeling experiments. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues, particularly non-specific binding, encountered during their work with this powerful tool.
Troubleshooting Guide: Non-Specific Binding
High background or non-specific binding is a frequent challenge in this compound experiments, which can obscure the identification of true cAMP-binding proteins. This guide provides answers to common problems and actionable solutions.
Question 1: I am observing high background signal across my entire blot/gel. What are the likely causes and how can I reduce it?
High background can stem from several factors, including suboptimal probe concentration, insufficient blocking, or inadequate washing.
Potential Causes & Solutions:
-
Suboptimal Probe Concentration: Using an excessively high concentration of this compound can lead to increased non-specific interactions.
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on membranes or beads can lead to high background.
-
Inadequate Washing: Insufficient or overly gentle washing steps may not effectively remove unbound or weakly interacting probe.
Question 2: My competition experiment with unlabeled cAMP is not effectively reducing the signal of some bands. How can I differentiate between specific and non-specific binding?
A successful competition experiment is crucial for validating the specificity of this compound labeling.[10] If unlabeled cAMP doesn't compete away the signal, those bands likely represent non-specific interactions.
Key Steps for Validation:
-
Perform a Dose-Response Competition: Use a range of concentrations of unlabeled cAMP to compete with the this compound probe. A specific interaction will show a dose-dependent decrease in signal.
-
Use a Non-competing Nucleotide Control: Include a control with a non-relevant nucleotide, such as 5'-AMP, which should not compete for the cAMP binding site.[10]
-
No UV Control: A critical control is to perform the entire experiment without UV irradiation. Any bands that appear in this lane are a result of non-covalent interactions that are not due to photo-crosslinking and are therefore non-specific.
Question 3: I am seeing multiple bands on my gel, and I'm unsure which are true cAMP-binding proteins. How can I improve the specificity of the labeling?
Distinguishing true targets from false positives is a common hurdle. Optimizing the experimental conditions is key.
Strategies for Improved Specificity:
-
Optimize UV Crosslinking: The duration and wavelength of UV irradiation can impact specificity.
-
Too long an exposure: Can lead to non-specific crosslinking.
-
Incorrect wavelength: Aryl azides are typically activated by UV light.[11] Using a wavelength that is too energetic can cause damage to proteins and increase background.
-
Solution: Titrate the UV exposure time and ensure you are using an appropriate UV source (e.g., a Stratalinker).[12] Place the sample on ice during irradiation to minimize heat-induced artifacts.[11]
-
-
Buffer Composition: The pH and salt concentration of your binding and wash buffers can influence non-specific interactions.[9][13]
-
Include Additives: The addition of non-ionic surfactants or other blocking agents to your binding buffer can help minimize non-specific binding.[8][9]
Quantitative Data Summary
For reproducible results, it is essential to optimize the concentrations of key reagents. The following tables provide starting points and recommended ranges for optimization.
Table 1: Recommended Concentration Ranges for Blocking Agents
| Blocking Agent | Buffer | Typical Concentration | Incubation Time | Temperature |
| Bovine Serum Albumin (BSA) | TBS or PBS | 3-5% (w/v) | 1-2 hours | Room Temperature |
| Non-fat Dry Milk | TBS or PBS | 3-5% (w/v) | 1-2 hours | Room Temperature |
| Casein | TBS or PBS | 1% (w/v) | 1-2 hours | Room Temperature |
| Normal Serum | PBS | 10-20% (v/v) | 30 minutes | 37°C |
Data compiled from multiple sources providing general guidelines.[4][14][15]
Table 2: Optimization of this compound and Competitor Concentrations
| Reagent | Purpose | Starting Concentration | Optimization Range |
| This compound | Photoaffinity Probe | 1 µM | 0.1 - 10 µM |
| Unlabeled cAMP | Competitor | 100 µM | 10 - 1000-fold molar excess over probe |
| 5'-AMP | Negative Control Competitor | 100 µM | Same as unlabeled cAMP |
These are suggested starting points and the optimal concentrations may vary depending on the specific biological system and target protein.
Experimental Protocols
Protocol 1: General Photoaffinity Labeling with this compound
-
Sample Preparation: Prepare your cell lysate, purified protein, or membrane fraction in a suitable binding buffer (e.g., Tris-HCl or PBS).
-
Binding Incubation: Add this compound to your sample at the optimized concentration. In parallel, prepare control samples:
-
Competition Control: Pre-incubate the sample with a 100-fold molar excess of unlabeled cAMP for 15-30 minutes before adding this compound.
-
No UV Control: A sample that will not be exposed to UV light.
-
-
Incubate all samples for 30-60 minutes on ice or at 4°C to allow for binding.
-
UV Crosslinking: Place the samples on ice and irradiate with a UV lamp (e.g., 254 nm or 366 nm) for a predetermined optimal time (typically 5-20 minutes).[10][16] The No UV control sample should be kept on ice in the dark.
-
Sample Analysis: After crosslinking, the proteins can be separated by SDS-PAGE. The labeled proteins can then be detected by autoradiography (if using a radiolabeled probe) or by Western blotting using an antibody that recognizes a tag on the probe (e.g., biotin).
Protocol 2: Troubleshooting Non-Specific Binding with a Pre-Clearing Step
This protocol is useful for pull-down assays where non-specific binding to the affinity beads is a concern.[7][17]
-
Prepare Lysate: Prepare your cell lysate as you normally would.
-
Pre-clearing: Add plain agarose or magnetic beads (without any antibody or affinity matrix) to your lysate.
-
Incubate for 30-60 minutes at 4°C with gentle rotation.
-
Separate Beads: Pellet the beads by centrifugation or using a magnetic rack.
-
Transfer Supernatant: Carefully transfer the supernatant (the pre-cleared lysate) to a new tube.
-
Proceed with Photoaffinity Labeling: Use this pre-cleared lysate for your this compound labeling and subsequent pull-down experiment as described in Protocol 1.
Visualizing Experimental Workflows and Pathways
To aid in understanding the experimental process and the underlying biological context, the following diagrams have been generated.
Caption: Workflow for this compound Photoaffinity Labeling.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Optimizing Primer and Probe Concentrations for Use in Real-Time Polymerase Chain Reaction (PCR) Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quantabio.com [quantabio.com]
- 4. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 8. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. Photoaffinity labeling of the adenosine cyclic 3',5'-monophosphate receptor protein of Escherichia coli with 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ipmb.sinica.edu.tw [ipmb.sinica.edu.tw]
- 13. nicoyalife.com [nicoyalife.com]
- 14. biocompare.com [biocompare.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. UV-induced cross-linking of proteins to plasmid pBR322 containing 8-azidoadenine 2'-deoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein-Protein Interactions: Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing UV irradiation time for 8-Azido-cAMP cross-linking
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 8-Azido-cAMP for UV cross-linking experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal UV wavelength for activating this compound?
The optimal UV wavelength for activating aryl azides, including this compound, is typically in the range of 254-265 nm. However, successful cross-linking has also been reported using longer wavelength UV light (e.g., 366 nm), which can sometimes reduce protein damage.[1][2][3] The choice of wavelength may depend on the specific application and the sensitivity of the biological sample to UV-induced damage.
Q2: My cross-linking efficiency is low. What are the potential causes and solutions?
Low cross-linking efficiency is a common issue. Here are several factors to consider and troubleshoot:
-
Suboptimal UV Irradiation Time: Both insufficient and excessive UV exposure can lead to poor results. It is crucial to perform a time-course experiment to determine the optimal irradiation time for your specific system.
-
Incorrect UV Energy: The total energy delivered (Joules/cm²) is a critical parameter. This is a function of both the UV lamp's power and the irradiation time. A common starting point is 120 mJ/cm².[4]
-
Distance from UV Source: The distance between the UV lamp and the sample significantly impacts the intensity of the UV radiation received. Ensure this distance is consistent and optimized. Placing the sample on ice during irradiation can help dissipate heat and maintain protein integrity.[5]
-
Presence of Scavengers: Compounds that can react with the highly reactive nitrene intermediate will reduce cross-linking efficiency. Avoid the presence of nucleophiles like primary amines and reducing agents such as DTT or 2-mercaptoethanol in your buffers during the UV irradiation step.[5][6]
-
Inhibitors of Binding: Ensure that the this compound is able to bind to its target protein. High concentrations of competing nucleotides (like endogenous cAMP) can inhibit binding and subsequent cross-linking.[7][8]
-
Sample Concentration: The concentrations of both the target protein and this compound can influence the efficiency of the cross-linking reaction. Ensure you are using an adequate concentration of the photoprobe.
Q3: Can I perform UV irradiation through the plastic of my microcentrifuge tubes or plates?
It is highly recommended to perform UV irradiation with the caps of tubes open or in UV-transparent vessels like quartz cuvettes.[5] Standard polypropylene plastic can block a significant portion of UV light, leading to inefficient activation of the this compound.
Q4: How can I confirm that the cross-linking is specific?
To demonstrate the specificity of the cross-linking, perform competition experiments.[8] Before adding this compound and irradiating, pre-incubate your sample with an excess of non-photoreactive cAMP. A significant reduction in the cross-linking signal in the presence of the competitor indicates that the interaction is specific to the cAMP binding site.
Q5: What are the signs of protein damage due to UV exposure?
Excessive UV irradiation can lead to protein denaturation and aggregation. This can be observed as smearing or loss of distinct bands on an SDS-PAGE gel. It is important to minimize UV exposure to the shortest time necessary for efficient cross-linking. Performing a titration of UV exposure time is recommended to find the optimal balance between cross-linking efficiency and protein integrity.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound UV cross-linking experiments. These values should be considered as starting points, and optimization for each specific experimental system is highly recommended.
Table 1: Recommended UV Wavelengths for this compound Activation
| Wavelength (nm) | Application Notes |
| 254 | Commonly used for activating aryl azides. Can potentially cause more damage to proteins and nucleic acids.[9][10] |
| 366 | Can be used for cross-linking and may result in less damage to biological macromolecules.[1][2] |
Table 2: General Parameters for UV Irradiation
| Parameter | Recommended Range | Notes |
| UV Energy | 0.1 - 1.0 J/cm² | Start with a titration around 0.12 J/cm² (120 mJ/cm²).[4] |
| Irradiation Time | 1 - 30 minutes | Highly dependent on the UV source intensity and distance. Time-course experiments are essential.[5][6] |
| Distance from Lamp | 2 - 10 cm | Must be kept consistent. Closer distances increase intensity but may also increase heat. |
| Temperature | 4°C (on ice) | Helps to prevent thermal denaturation of proteins during irradiation.[5] |
Experimental Protocols
Protocol 1: Optimizing UV Irradiation Time for this compound Cross-linking
-
Prepare Samples: Prepare multiple identical samples containing your target protein and this compound in a suitable binding buffer. Include a no-UV control and competition controls (pre-incubated with excess unlabeled cAMP).
-
UV Irradiation Setup: Place the samples in a UV-transparent plate or open tubes on ice, at a fixed distance from the UV lamp of a cross-linker instrument.
-
Time-Course Irradiation: Expose the samples to UV light (e.g., 254 nm) for varying amounts of time (e.g., 0, 1, 2, 5, 10, 15, 20 minutes).
-
Quench Reaction (Optional): After irradiation, the reaction can be quenched by adding a reducing agent like DTT, although the reactive intermediate has a short lifetime.
-
Analyze Results: Analyze the cross-linked products by SDS-PAGE and autoradiography (if using radiolabeled this compound) or Western blotting with an antibody against the target protein.
-
Determine Optimum Time: The optimal irradiation time is the one that gives the strongest cross-linking signal without significant protein degradation (smearing).
Visualizations
Caption: Workflow for optimizing UV irradiation time.
References
- 1. researchgate.net [researchgate.net]
- 2. UV-induced cross-linking of proteins to plasmid pBR322 containing 8-azidoadenine 2'-deoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Photoaffinity labeling with 8-azidoadenosine and its derivatives: chemistry of closed and opened adenosine diazaquinodimethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photoaffinity labeling of the Klenow fragment with 8-azido-dATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimisation of UV irradiation as a binding site conserving method for crosslinking collagen-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimisation of UV irradiation as a binding site conserving method for crosslinking collagen-based scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
how to reduce background signal in photoaffinity labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background signal in photoaffinity labeling (PAL) experiments.
Troubleshooting Guides & FAQs
High background signal can obscure the identification of true binding partners in photoaffinity labeling. Below are common issues and solutions to help you minimize non-specific binding and improve the specificity of your results.
Q1: What are the common causes of high background signal in photoaffinity labeling?
High background is often a result of non-specific binding of the photoaffinity probe to abundant or "sticky" proteins.[1] Several factors can contribute to this:
-
Probe Concentration: Using a probe concentration that is too high can lead to increased non-specific interactions.
-
Insufficient Blocking: Failure to adequately block non-specific binding sites on proteins and reaction surfaces can result in high background.
-
Inadequate Washing: Inefficient removal of unbound or weakly bound probes after labeling leads to a higher background signal.
-
Probe Instability: Some photoreactive groups can be unstable and react non-selectively, even without UV activation.[2]
-
Hydrophobic Interactions: The inherent hydrophobicity of the probe or target can lead to non-specific binding.[3]
-
Contamination: Contaminants in samples or on equipment can contribute to background noise.[4]
Q2: How can I distinguish between specific and non-specific labeling?
Control experiments are essential to differentiate between specific labeling of the target protein and non-specific background binding.[1]
-
Competition Experiments: This is a critical control. Pre-incubating the sample with an excess of the unlabeled parent compound (the molecule from which the probe was derived) or another known binder should reduce the labeling of the specific target.[1] If the signal persists in the presence of the competitor, it is likely due to non-specific binding.
-
No UV Control: A sample that is not exposed to UV irradiation should show no covalent labeling. Any signal detected in this control indicates non-specific, non-covalent binding or issues with probe stability.[1]
-
Probe-Only Control: Assessing the labeling that occurs in the absence of the target protein can help identify proteins that bind non-specifically to the probe itself.
Q3: How do I optimize the concentration of my photoaffinity probe?
Optimizing the probe concentration is a crucial step to maximize specific labeling while minimizing background. The ideal concentration will be high enough to saturate the target protein but low enough to reduce non-specific interactions.
-
Titration Experiment: Perform a dose-response experiment by incubating your sample with a range of probe concentrations.
-
Assess Signal-to-Noise: Analyze the results to find the concentration that provides the highest signal for your target protein with the lowest background.
-
Consider Target Abundance: For low-abundance targets, a higher probe concentration may be necessary, but this must be balanced against the potential for increased background.
Q4: What are the best practices for washing steps to reduce background?
Thorough washing is critical to remove unbound and non-specifically bound probes.
-
Increase Wash Duration and Frequency: Increasing the number and/or duration of wash steps can significantly reduce background.[4]
-
Optimize Wash Buffer Composition: The composition of the wash buffer can be adjusted to disrupt non-specific interactions.
-
Maintain Temperature: Performing washes at a consistent and appropriate temperature can help maintain the stability of specific interactions while disrupting weaker, non-specific ones.
Q5: How can I improve my blocking procedure?
Effective blocking minimizes non-specific binding by saturating potential binding sites on proteins and surfaces that are not the intended target.
-
Choice of Blocking Agent: Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk. The choice of blocking agent should be optimized for your specific system. For example, when detecting phosphorylated proteins, avoid milk-based blockers as they contain phosphoproteins.[6]
-
Blocking Conditions: Increase the concentration of the blocking agent (e.g., from 5% to 7%) or increase the blocking time and/or temperature to enhance blocking efficiency.[6]
-
Additives: Including detergents like Tween 20 in the blocking buffer can also improve performance.[6]
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for optimizing your photoaffinity labeling experiments. These values should be adapted and optimized for your specific probe, target, and experimental system.
Table 1: Recommended Probe and Competitor Concentrations
| Parameter | Concentration Range | Notes |
| Photoaffinity Probe | 50 nM - 500 nM | Start with a concentration around the Kd of the probe-target interaction, if known.[7] |
| Unlabeled Competitor | 10x - 100x molar excess | The excess concentration should be sufficient to significantly displace the photoaffinity probe from the specific binding site.[8] |
Table 2: UV Irradiation Conditions
| Photoreactive Group | Activation Wavelength | Typical Irradiation Time | Notes |
| Aryl Azides | ~254-320 nm | 5 - 30 minutes | Shorter wavelengths can cause protein damage.[2] |
| Benzophenones | ~350-360 nm | 10 - 60 minutes | Less damaging to biological samples than shorter wavelengths.[1] |
| Diazirines | ~350-370 nm | 1 - 20 minutes | Generally require less irradiation time and are activated by wavelengths that cause less damage to biological molecules.[1] |
Experimental Protocols
Protocol 1: Competition Experiment to Validate Specific Labeling
This protocol outlines the steps to confirm that the labeling of a protein is specific.
-
Prepare Samples: Prepare at least two sets of samples containing your target protein (e.g., cell lysate, purified protein).
-
Pre-incubation with Competitor:
-
To one set of samples (the "competition" group), add the unlabeled parent compound at a 25- to 50-fold molar excess compared to the photoaffinity probe.[8][9] Incubate for a time sufficient to allow binding to the target (e.g., 30-60 minutes at 4°C).
-
To the other set of samples (the "control" group), add the same volume of vehicle (the solvent used for the competitor).
-
-
Add Photoaffinity Probe: Add the photoaffinity probe to all samples at the optimized concentration. Incubate for a time sufficient for probe binding.
-
UV Irradiation: Expose all samples to UV light at the appropriate wavelength and for the optimized duration.
-
Analysis: Analyze the labeling of the target protein in both sets of samples using your standard detection method (e.g., SDS-PAGE and western blotting). A significant reduction in signal in the "competition" group compared to the "control" group indicates specific labeling.
Visualizations
Caption: General workflow for a photoaffinity labeling experiment.
Caption: Troubleshooting flowchart for high background in photoaffinity labeling.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 7. quantabio.com [quantabio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
common pitfalls to avoid when working with 8-Azido-cAMP
Welcome to the technical support center for 8-Azido-cAMP (8-N₃-cAMP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered when working with this potent photoaffinity and click chemistry probe.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: No or Weak Signal After Photoaffinity Labeling
Q: I performed a photoaffinity labeling experiment with this compound and my target protein, but I'm seeing no or a very weak signal on my autoradiogram/western blot. What could be the problem?
A: Several factors could contribute to a lack of signal. Consider the following troubleshooting steps:
-
Insufficient UV Cross-linking: The covalent bond formation is dependent on efficient UV irradiation.
-
UV Wavelength and Energy: Ensure you are using an appropriate UV source. Irradiation at 254 nm is commonly used for cross-linking this compound.[1] The duration and intensity of UV exposure are critical and may need optimization. Insufficient exposure will lead to low cross-linking efficiency.
-
Distance from UV Source: The distance between your sample and the UV lamp significantly impacts the energy received. Ensure this distance is consistent and optimized.
-
Sample Container: Use UV-transparent materials like quartz cuvettes for your reaction, as standard plasticware can block a significant portion of UV light.
-
-
Suboptimal this compound Concentration: The concentration of the probe is crucial for effective labeling.
-
Concentration Too Low: You may not be using a saturating concentration of this compound, leading to low occupancy of the binding site. The apparent Kd for this compound binding to Protein Kinase A (PKA) is in the range of 10-17 nM.[2]
-
Concentration Too High: While less likely to cause no signal, excessively high concentrations can sometimes lead to quenching or other artifacts.
-
-
Inactive Protein: Your target protein may be inactive or misfolded, preventing the binding of this compound. Confirm the activity of your protein with a functional assay if possible.
-
Presence of Competing Nucleotides: Ensure your buffers are free from competing nucleotides like endogenous cAMP or ATP, which can inhibit the binding of this compound.[1]
-
Inefficient Detection: If using a radiolabeled probe, ensure your detection method (autoradiography film, phosphorimager) is sensitive enough and that the exposure time is adequate. For biotinylated or other tagged versions, confirm the efficiency of your secondary detection reagents (e.g., streptavidin-HRP).
Issue 2: High Background or Non-Specific Labeling
Q: My photoaffinity labeling experiment shows high background or multiple non-specific bands on the gel. How can I improve the specificity?
A: High background is a common issue in photoaffinity labeling. Here are some strategies to reduce non-specific interactions:
-
Optimize this compound Concentration: Using the lowest effective concentration of this compound can minimize non-specific binding. Titrate the probe concentration to find the optimal balance between specific signal and background.
-
Competition Control: A critical control is to perform the labeling reaction in the presence of a large excess of non-photoreactive cAMP.[1] A true specific signal should be significantly reduced or eliminated in the presence of the competitor, while non-specific bands will remain.
-
Reduce UV Exposure Time: Over-exposure to UV light can lead to non-specific cross-linking. Optimize the irradiation time to the minimum required for specific labeling.
-
Include a Scavenger: The reactive nitrene species generated upon photolysis of the azide group is highly reactive.[3] Including a scavenger molecule in your buffer, such as dithiothreitol (DTT) or β-mercaptoethanol, can help to quench unbound, photoactivated this compound in the solution, thereby reducing non-specific labeling of other proteins.
-
Washing Steps: If working with cell lysates or membrane preparations, ensure thorough washing steps are included to remove unbound this compound before UV irradiation.
-
Purity of this compound: Ensure the purity of your this compound stock. Impurities could potentially contribute to non-specific interactions.
Issue 3: Low Yield in Click Chemistry Reaction
Q: I'm trying to use this compound in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, but the yield of my desired product is low. What could be wrong?
A: Low yields in click chemistry can arise from several factors related to the reagents and reaction conditions.
-
Copper Catalyst Issues: The Cu(I) catalyst is crucial for the reaction.
-
Oxidation of Cu(I): Cu(I) is prone to oxidation to the inactive Cu(II) state. Ensure your reducing agent (e.g., sodium ascorbate) is fresh and used in sufficient excess.[4][][6]
-
Ligand for Copper: Using a copper-chelating ligand like TBTA or THPTA can stabilize the Cu(I) oxidation state and improve reaction efficiency.[7]
-
-
Reagent Purity and Stability:
-
Alkyne Probe: Ensure the purity and stability of your alkyne-containing reaction partner.
-
This compound: While generally stable, improper storage or handling could lead to degradation. Store stock solutions frozen and protected from light.
-
-
Reaction Conditions:
-
pH: The CuAAC reaction is generally robust across a wide pH range, but optimal conditions are typically between pH 4 and 12.[6]
-
Solvent: While the reaction can be performed in aqueous buffers, the addition of a co-solvent like DMSO or t-butanol can sometimes improve the solubility of reagents and enhance the reaction rate.
-
Degassing: Oxygen can contribute to the oxidation of the Cu(I) catalyst. Degassing your reaction mixture can sometimes improve yields.
-
-
Side Reactions: The azide group can be reduced by certain reagents, such as thiols (e.g., DTT). If your protein or buffer contains high concentrations of reducing agents, this could interfere with the click reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for photo-activating this compound?
A1: The most commonly used wavelength for photolysis of the aryl azide group in this compound is 254 nm.[1] However, successful cross-linking has also been reported with longer wavelength UV light (e.g., 366 nm), which may reduce potential damage to proteins.[8] The optimal wavelength and exposure time should be empirically determined for your specific experimental setup.
Q2: How should I prepare and store this compound solutions?
A2: this compound is typically soluble in aqueous buffers. It is recommended to prepare stock solutions in a suitable buffer (e.g., Tris-HCl or HEPES) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solutions from light, especially once they are in solution, to prevent premature photolysis of the azide group.
Q3: Can this compound be used in live cells?
A3: Yes, this compound is cell-permeable, allowing for its use in living cells.[9][10] This enables the study of cAMP-binding proteins in their native cellular environment. However, it's important to consider potential off-target effects and to perform appropriate controls.
Q4: What are the key differences between this compound and other cAMP analogs like 8-Bromo-cAMP?
A4: Both this compound and 8-Bromo-cAMP are analogs of cAMP often used to activate PKA. The key difference lies in their functional groups at the 8-position. The azido group in this compound is photoreactive, allowing for covalent cross-linking to target proteins upon UV irradiation. The bromo group in 8-Bromo-cAMP is not photoreactive but increases the lipophilicity of the molecule, enhancing its cell permeability.[10]
Q5: How can I quench the reaction after UV irradiation to prevent further non-specific cross-linking?
A5: The highly reactive nitrene species generated upon photolysis has a short lifetime. However, to ensure that any unreacted photoactivated probe is quenched, you can add a scavenger such as dithiothreitol (DTT) or glutathione to the reaction mixture after UV irradiation. These thiol-containing compounds can react with and neutralize the nitrene.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~371.2 g/mol (free acid) | N/A |
| UV Absorption Max (λmax) | ~281 nm | N/A |
| Apparent Kd for PKA | ~10-17 nM | [2] |
| Photolysis Wavelength | Typically 254 nm | [1] |
Table 2: Recommended Concentration Ranges for this compound
| Application | Recommended Concentration | Notes | Reference |
| In vitro Photoaffinity Labeling | 0.1 - 10 µM | Optimal concentration should be determined empirically. | [9][11] |
| Cell-Based Assays | 1 - 100 µM | Higher concentrations may be needed for sufficient cellular uptake. | N/A |
| Competition Assays | 100-fold molar excess of cAMP | To demonstrate specificity of labeling. | [1] |
Experimental Protocols
Protocol 1: Photoaffinity Labeling of a Purified Protein with [³²P]-8-Azido-cAMP
-
Binding Reaction:
-
In a UV-transparent microcentrifuge tube or cuvette on ice, prepare the reaction mixture containing your purified protein (e.g., 1-5 µM) in a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂).
-
For the competition control, add a 100-fold molar excess of non-radioactive cAMP to a separate tube.
-
Add [³²P]-8-Azido-cAMP to a final concentration of 0.1-1 µM.
-
Incubate on ice for 10-15 minutes in the dark to allow for binding equilibrium to be reached.
-
-
UV Cross-linking:
-
Place the samples on ice at a fixed distance from a 254 nm UV lamp.
-
Irradiate for 5-15 minutes. The optimal time should be determined empirically.
-
-
Quenching (Optional):
-
Add DTT to a final concentration of 10 mM to quench any unreacted photoactivated probe.
-
-
Analysis:
-
Add SDS-PAGE loading buffer to the samples and heat at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to an autoradiography film or a phosphorimager screen to visualize the radiolabeled protein. A specific band should appear at the molecular weight of the target protein, which should be absent or significantly reduced in the competition control lane.
-
Protocol 2: Click Chemistry Labeling of this compound-Bound Proteins in Cell Lysate
-
Photoaffinity Labeling in Lysate:
-
Incubate cell lysate with 1-10 µM this compound for 15-30 minutes on ice in the dark.
-
Transfer the lysate to a petri dish on ice and irradiate with 254 nm UV light for 5-15 minutes.
-
-
Click Reaction:
-
Prepare a fresh "click mix" containing:
-
1 mM CuSO₄
-
1 mM TBTA or THPTA ligand
-
100 µM alkyne-biotin or alkyne-fluorophore probe
-
1 mM sodium ascorbate (add this last to initiate the reaction)
-
-
Add the click mix to the UV-irradiated lysate.
-
Incubate at room temperature for 1 hour with gentle shaking, protected from light.
-
-
Analysis:
-
For fluorescently tagged proteins, add SDS-PAGE loading buffer and analyze by in-gel fluorescence scanning.
-
For biotin-tagged proteins, proceed with streptavidin-based affinity purification followed by western blot analysis or mass spectrometry for protein identification.
-
Mandatory Visualizations
Caption: The cAMP signaling pathway.
Caption: Photoaffinity labeling workflow.
Caption: Troubleshooting logic for no signal.
References
- 1. Photoaffinity labeling of the adenosine cyclic 3',5'-monophosphate receptor protein of Escherichia coli with 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates | MDPI [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. The labeling with 8-azido-cyclic adenosine monophosphate of proteins in vesicles of sarcoplasmic reticulum from rabbit skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biolog.de [biolog.de]
- 11. Photoaffinity labeling of terminal deoxynucleotidyl transferase. 1. Active site directed interactions with 8-azido-2'-deoxyadenosine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies for enhancing the solubility of 8-Azido-cAMP
Welcome to the technical support center for 8-Azido-cAMP. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (8-azidoadenosine-3',5'-cyclic monophosphate) is a photoactivatable and fluorescent analog of cyclic adenosine monophosphate (cAMP). Its primary applications in research include:
-
Photoaffinity Labeling: Upon exposure to UV light, the azido group at the 8th position of the adenine ring forms a highly reactive nitrene species. This allows for the covalent cross-linking of this compound to nearby molecules, particularly cAMP-binding proteins, enabling the identification and characterization of these proteins and their binding sites.
-
Click Chemistry: The azide group serves as a handle for "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the attachment of reporter molecules like fluorophores or biotin for visualization and purification of target molecules.[1][2]
-
Studying cAMP Signaling Pathways: As a functional analog of cAMP, it can be used to activate cAMP-dependent protein kinases (PKA) and other cAMP effectors, allowing for the investigation of cAMP-mediated signaling cascades.[3] Its photoactivatable nature provides precise spatial and temporal control over the activation of these pathways.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C, protected from light.[2] Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[2]
Q3: Is this compound light sensitive?
Yes, this compound is a photoactivatable compound. The azido group is sensitive to UV light. Therefore, it is crucial to handle the compound and its solutions in low-light conditions or in the dark to prevent premature activation and degradation. Use amber vials or wrap containers in aluminum foil.
Q4: Can this compound be used in live cells?
Yes, this compound can be used in live-cell imaging and for studying dynamic cellular processes. Its ability to be photoactivated allows for precise control over when and where cAMP signaling is initiated within a cell.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
Problem: The this compound powder is not fully dissolving or is precipitating out of solution.
Possible Causes and Solutions:
-
Incorrect Solvent: While specific quantitative solubility data is not consistently provided by all suppliers, this compound is generally soluble in aqueous buffers and some organic solvents.
-
Recommended Primary Solvents: Start by attempting to dissolve this compound in sterile, nuclease-free water or common biological buffers such as PBS or Tris-HCl. A related compound, 8-Azido Adenosine, is described as miscible in water.[4]
-
Organic Solvents for Stock Solutions: For higher concentration stock solutions, dimethyl sulfoxide (DMSO) is a common choice.[2]
-
-
Low Temperature: Dissolution may be slower at lower temperatures. Gentle warming to 37°C can aid in dissolving the compound.
-
Insufficient Mixing: Ensure thorough mixing by vortexing or sonication.
-
pH of the Solution: The solubility of purine analogs can be pH-dependent. Ensure the pH of your buffer is within a physiological range (typically pH 7.2-7.4) unless your experimental protocol specifies otherwise.
-
High Concentration: You may be attempting to prepare a solution that is above the solubility limit of the compound in that specific solvent. Try preparing a more dilute solution.
Issue 2: Inconsistent or No Biological Activity
Problem: this compound is not producing the expected biological effect (e.g., no activation of PKA, no labeling of target proteins).
Possible Causes and Solutions:
-
Degradation of the Compound:
-
Improper Storage: Ensure the compound has been stored correctly at -20°C (powder) or -80°C (solution) and protected from light.
-
Premature Photoactivation: Accidental exposure to UV light can lead to the degradation of the azido group. Always handle the compound in low-light conditions.
-
-
Inefficient Photoactivation (for photoaffinity labeling):
-
Incorrect Wavelength: The optimal wavelength for activating the aryl azide group is typically around 254-265 nm. Ensure you are using a UV lamp with the appropriate wavelength and intensity.
-
Insufficient UV Exposure: The duration and intensity of UV irradiation may need to be optimized for your specific experimental setup.
-
Quenching: The reactive nitrene intermediate can be quenched by components in the buffer or media. Consider optimizing the buffer composition.
-
-
Cellular Permeability: While some cAMP analogs are cell-permeable, the permeability of this compound may vary depending on the cell type. If you are not seeing an effect in a whole-cell assay, consider using cell lysates or permeabilized cells to confirm the compound's activity on its intracellular target.
-
Presence of Phosphodiesterases (PDEs): Like cAMP, this compound can be degraded by PDEs. If you are working with cells that have high PDE activity, consider co-incubating with a broad-spectrum PDE inhibitor, such as IBMX, to increase the intracellular concentration of this compound.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Remarks |
| Water | Soluble / Miscible[4] | Recommended for preparing working solutions. |
| PBS (Phosphate-Buffered Saline) | Soluble | Suitable for biological assays. |
| Tris-HCl Buffer | Soluble | Commonly used for biochemical experiments. |
| DMSO (Dimethyl Sulfoxide) | Soluble[2] | Recommended for preparing high-concentration stock solutions. |
| Methanol | Soluble | Can be used for initial dissolution before dilution in aqueous buffers. |
| Ethanol | Information not readily available | May have limited solubility. Test on a small scale first. |
| DMF (Dimethylformamide) | Information not readily available | May be a suitable alternative to DMSO for stock solutions. |
Note: Quantitative solubility data for this compound is not consistently provided by manufacturers. The information above is based on qualitative descriptions and data from related compounds. It is always recommended to test solubility on a small scale before preparing large volumes.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-blocking microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Perform all steps in a low-light environment.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound is approximately 372.2 g/mol ), you would need 3.72 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can be used if necessary.
-
Aliquot the stock solution into smaller volumes in light-blocking microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Photoaffinity Labeling of cAMP-Binding Proteins in Cell Lysate
Materials:
-
Cell lysate containing the protein of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2)
-
UV cross-linker with a 254 nm light source
-
SDS-PAGE reagents and equipment
-
Method for detection (e.g., Western blotting with an antibody against the protein of interest, or if using a tagged this compound, an appropriate detection reagent)
Procedure:
-
Dilute the cell lysate to the desired protein concentration in the assay buffer.
-
Add this compound to the cell lysate to the desired final concentration (typically in the low micromolar range). It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
As a negative control, prepare a parallel sample containing an excess of unlabeled cAMP to compete for binding to the target protein.
-
Incubate the samples on ice or at 4°C for 30-60 minutes in the dark to allow for binding of this compound to its target proteins.
-
Place the samples on a pre-chilled surface directly under the UV lamp in the cross-linker.
-
Irradiate the samples with 254 nm UV light. The optimal energy and time for cross-linking should be determined empirically, but a starting point could be 0.5-1 J/cm².
-
After irradiation, add SDS-PAGE sample buffer to the samples and boil for 5 minutes.
-
Analyze the samples by SDS-PAGE and subsequent detection method to identify the labeled proteins. A successful labeling experiment will show a band corresponding to the target protein in the sample treated with this compound, which is reduced or absent in the competition control.
Mandatory Visualizations
Caption: cAMP signaling pathway showing the role of this compound.
Caption: Experimental workflow for photoaffinity labeling.
Caption: Troubleshooting logic for solubility issues.
References
Technical Support Center: Optimizing 8-Azido-cAMP for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of 8-Azido-cAMP in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (8-azidoadenosine-3',5'-cyclic monophosphate) is a photoactivatable and chemically reactive analog of cyclic AMP (cAMP). It is a valuable tool for identifying and characterizing cAMP-binding proteins. Its functionality relies on two key features:
-
Photoaffinity Labeling: The azido group at the 8th position of the adenine ring is photoreactive. Upon exposure to UV light, it forms a highly reactive nitrene intermediate that covalently crosslinks to nearby amino acid residues within the cAMP binding pocket of a protein. This allows for the permanent "tagging" of cAMP-binding proteins.
-
Click Chemistry Handle: The azide group also serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This allows for the attachment of reporter molecules, such as fluorophores or biotin, to the tagged proteins for visualization and purification.
Q2: What is the primary application of this compound in cell-based assays?
A2: The primary application is in "activity-based protein profiling" (ABPP) to identify and study cAMP-binding proteins, also known as the "cAMP-ome." This is particularly useful for discovering novel drug targets, understanding cAMP signaling pathways, and assessing the selectivity of drug candidates.
Q3: What is a typical concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound is highly dependent on the cell type, the specific assay, and the expression level of the target proteins. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. However, based on published studies, a general starting range can be recommended. For photoaffinity labeling of specific proteins in vesicles, concentrations as low as 0.1 µM have been used.[2] In other contexts, such as studying its effects on cell proliferation, concentrations in the micromolar range (e.g., 5-25 µM) have been employed.[3] For click chemistry applications in cell lysates, the final concentration of an azide detection reagent can range from 2 µM to 40 µM.[4]
Q4: How can I detect proteins that have been labeled with this compound?
A4: After photo-crosslinking, the azide group on the covalently bound this compound allows for detection via click chemistry. You can "click" on a reporter molecule containing a terminal alkyne. Common reporters include:
-
Fluorophores (e.g., TAMRA-alkyne, FITC-alkyne): For visualization by in-gel fluorescence scanning or fluorescence microscopy.
-
Biotin-alkyne: For enrichment of labeled proteins using streptavidin-coated beads, followed by identification via mass spectrometry or detection by western blotting.
Troubleshooting Guides
Problem 1: Low or No Signal from Labeled Proteins
| Possible Cause | Suggested Solution |
| Inefficient Photocrosslinking | Optimize UV irradiation time and wavelength. Ensure the UV source is at the correct distance from the sample. Perform experiments on ice to minimize heat-related damage. |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration (see table below for starting ranges). |
| Low Abundance of Target Protein | Increase the amount of cell lysate or consider enriching for the target protein before labeling. |
| Inefficient Click Reaction | Use freshly prepared copper (II) sulfate and sodium ascorbate solutions. Optimize the concentration of the alkyne-reporter probe. Ensure the use of a copper-chelating ligand like THPTA or TBTA to improve reaction efficiency and reduce cytotoxicity.[5][6] |
| Reagent Degradation | Store this compound and alkyne-reporter probes protected from light and moisture. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Problem 2: High Background or Non-Specific Labeling
| Possible Cause | Suggested Solution |
| Excess this compound | Reduce the concentration of this compound. Include a competition control by co-incubating with an excess of native cAMP to confirm specific binding. |
| Non-specific Binding to Abundant Proteins | Include a "no UV" control to identify proteins that bind this compound non-covalently. Perform stringent washes after the click reaction to remove non-specifically bound reporter molecules. |
| Issues with Click Chemistry Reagents | Titrate down the concentration of the alkyne-reporter probe.[4] Ensure all click chemistry reagents are of high purity. |
| Hydrophobic Aggregation | Include detergents (e.g., SDS, Triton X-100) in your lysis and wash buffers to minimize non-specific hydrophobic interactions. |
Data Presentation
Table 1: Recommended Starting Concentrations for this compound Optimization
| Application | Cell/System Type | Recommended Starting Range | Reference |
| Photoaffinity Labeling | Sarcoplasmic Reticulum Vesicles | 0.1 µM | [2] |
| Inhibition of Cell Proliferation | Retinoblastoma Cells | 5 - 25 µM | [3] |
| Click Chemistry Detection | Cell Lysates | 2 - 40 µM (of azide detection reagent) | [4] |
| Live Cell Imaging | MCF-7 Breast Cancer Cells | 1 µM | [7] |
Experimental Protocols
Protocol 1: Photoaffinity Labeling and Click Chemistry Detection of cAMP-Binding Proteins in Cell Lysate
-
Cell Culture and Lysis: Culture cells to the desired confluency. Harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
Incubation with this compound: Incubate the cell lysate (e.g., 1-5 mg/mL protein) with the optimized concentration of this compound in the dark for a specified time (e.g., 30-60 minutes) at 4°C to allow for binding to target proteins.
-
UV Crosslinking: Transfer the lysate to a petri dish or a multi-well plate and place it on ice. Irradiate with UV light (e.g., 254 nm or 365 nm) for a predetermined time (e.g., 5-15 minutes).
-
Click Chemistry Reaction:
-
To the UV-crosslinked lysate, add the following reagents in order, vortexing briefly after each addition:
-
Alkyne-reporter probe (e.g., TAMRA-alkyne, Biotin-alkyne) to a final concentration of 20-50 µM.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to a final concentration of 1 mM.
-
Copper(II) sulfate (CuSO4) to a final concentration of 1 mM.
-
Sodium ascorbate to a final concentration of 5 mM (prepare fresh).
-
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Protein Precipitation (Optional but Recommended): Precipitate the proteins to remove excess reagents. A common method is methanol/chloroform precipitation.[4]
-
Downstream Analysis:
-
For fluorescently labeled proteins: Resuspend the protein pellet in SDS-PAGE sample buffer, resolve by SDS-PAGE, and visualize using a fluorescence gel scanner.
-
For biotin-labeled proteins: Resuspend the protein pellet in a buffer containing SDS for enrichment. Add streptavidin-coated beads and incubate to capture the biotinylated proteins. Wash the beads extensively, elute the proteins, and analyze by western blot or mass spectrometry.
-
Mandatory Visualizations
Caption: The canonical cAMP signaling pathway.
Caption: Experimental workflow for this compound labeling.
Caption: Troubleshooting logic for weak or no signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The labeling with 8-azido-cyclic adenosine monophosphate of proteins in vesicles of sarcoplasmic reticulum from rabbit skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cAMP analog 8-Cl-cAMP inhibits growth and induces differentiation and apoptosis in retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. broadpharm.com [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Azido-Labeled Proteins
Welcome to the Technical Support Center for the purification of azido-labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the challenges encountered during the purification of proteins labeled with azido groups.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of azido-labeled proteins.
Problem 1: Low Yield of Purified Azido-Labeled Protein
Q: I am experiencing a very low yield of my azido-labeled protein after affinity purification. What are the possible causes and how can I troubleshoot this?
A: Low yield is a common issue that can arise at various stages of the workflow. Here is a step-by-step guide to troubleshoot this issue:
| Possible Cause | Troubleshooting Steps |
| Inefficient Metabolic Labeling | - Optimize Azido-Amino Acid Concentration: Titrate the concentration of the azido-amino acid analog (e.g., Azidohomoalanine - AHA) in your culture medium. Start with the recommended concentration and perform a dose-response experiment. - Optimize Labeling Time: The optimal incubation time can vary between cell types and protein expression levels. Perform a time-course experiment to determine the ideal labeling duration. - Ensure Methionine Depletion (for AHA labeling): For efficient incorporation of AHA, ensure the culture medium is depleted of methionine. Use a methionine-free medium for labeling. |
| Inefficient Click Chemistry Reaction | - Optimize Reagent Concentrations: Ensure the optimal concentrations of the alkyne-tag (e.g., alkyne-biotin), copper(I) catalyst (for CuAAC), and reducing agent are used. - Use a Copper Ligand: For CuAAC, include a copper-chelating ligand (e.g., THPTA) to protect your protein from copper-mediated damage and improve reaction efficiency. - Consider Copper-Free Click Chemistry (SPAAC): If copper toxicity is a concern, switch to a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction using a strained alkyne like DBCO or BCN. |
| Protein Degradation | - Use Protease Inhibitors: Add protease inhibitors to your lysis and purification buffers to prevent degradation of your target protein. - Work at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity. |
| Poor Affinity Resin Binding | - Check Resin Compatibility: Ensure the affinity resin is appropriate for your tag (e.g., streptavidin resin for biotin tags). - Optimize Binding Conditions: Adjust buffer pH and salt concentrations to optimize the binding of your tagged protein to the resin. |
| Inefficient Elution | - Optimize Elution Conditions: If using a cleavable linker, ensure the cleavage conditions (e.g., enzyme concentration, incubation time) are optimal. For competitive elution, ensure the concentration of the competing molecule is sufficient. |
Problem 2: High Background of Unlabeled Proteins
Q: My final purified sample contains a high amount of non-azido-labeled proteins. How can I reduce this background?
A: High background can be due to non-specific binding to the affinity resin or inefficient washing steps.
| Possible Cause | Troubleshooting Steps |
| Non-Specific Binding to Resin | - Increase Wash Stringency: Increase the salt concentration or add a mild non-ionic detergent (e.g., 0.1% NP-40) to your wash buffers to disrupt non-specific interactions. - Blocking: Pre-block the affinity resin with a blocking agent like BSA before adding your cell lysate. |
| Inefficient Washing | - Increase Wash Volumes: Use larger volumes of wash buffer to ensure complete removal of unbound proteins. - Increase Number of Washes: Perform additional wash steps before elution. |
| Non-Specific Labeling | - In some cases, the alkyne tag used in click chemistry can react non-specifically with certain amino acid residues, like cysteine. Consider using an alternative alkyne probe or blocking free thiols with an alkylating agent. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry, and which one should I choose?
A: Both are highly efficient methods for attaching a tag to your azido-labeled protein, but they have different advantages and disadvantages.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Requires a Copper(I) catalyst. | No catalyst is required. |
| Reaction Speed | Generally faster than SPAAC. | Can be slower than CuAAC. |
| Biocompatibility | The copper catalyst can be toxic to living cells and may damage some proteins. | Highly biocompatible and suitable for live-cell labeling. |
| Side Reactions | Copper can promote the formation of disulfide bonds and other oxidative damage. | Strained alkynes can sometimes react with thiols. |
| Recommendation | For in vitro labeling of purified or partially purified proteins, CuAAC is often a good choice due to its speed. | For labeling in live cells or when working with copper-sensitive proteins, SPAAC is the preferred method. |
Q2: Can the azide group on my protein be reduced during purification?
A: Yes, the azide group is susceptible to reduction, especially in the presence of reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). It is crucial to avoid these reagents in your buffers before the click chemistry step. If a reducing agent is required for other experimental reasons, consider using it after the click reaction and affinity capture.
Q3: How can I confirm that my protein has been successfully labeled with the azido-amino acid?
A: You can confirm successful labeling using a few methods:
-
**Mass
minimizing protein damage during UV exposure for photoaffinity labeling
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers minimize protein damage during UV exposure for photoaffinity labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of protein damage during photoaffinity labeling?
A1: Protein damage during photoaffinity labeling is primarily caused by the UV irradiation required to activate the photoreactive group on the probe.[1][2] Proteins naturally absorb UV light, particularly at 280 nm (due to aromatic amino acids like tryptophan and tyrosine) and 200 nm (due to peptide bonds).[1] This absorption can lead to photo-oxidation, denaturation, and crosslinking of proteins, compromising their structure and function.[2][3] The use of shorter UV wavelengths and prolonged exposure times significantly increases the risk of such damage.[2][4]
Q2: How do I choose the right photoaffinity probe to minimize protein damage?
A2: Selecting a photoaffinity probe that can be activated by longer wavelength UV light is crucial for minimizing protein damage.[4][5] The three most common photoreactive groups are aryl azides, benzophenones, and diazirines.[4][5][6]
-
Benzophenones and diazirines are generally preferred as they can be activated at longer wavelengths (around 350-360 nm), which is above the major absorbance wavelengths of proteins, thus reducing the potential for damage.[1][7][8]
-
Aryl azides often require shorter wavelengths (around 254-300 nm) for efficient activation, which can increase the risk of protein damage.[4][9] However, substituted aryl azides can be activated at wavelengths above 300 nm.[5]
Q3: What are the ideal characteristics of a photoaffinity probe?
A3: An ideal photoaffinity probe should:
-
Be stable in the dark and under various experimental conditions.[1]
-
Be activated by a wavelength of light that does not damage the biological sample.[1][10]
-
Generate a highly reactive intermediate with a short half-life to ensure labeling occurs only at the binding site.[1]
-
React with a wide range of amino acid residues to increase the probability of successful cross-linking.[4]
-
Have minimal structural differences from the parent molecule to maintain binding affinity and specificity.[10]
Q4: Can I include additives in my reaction to protect my protein?
A4: While not a standard practice to include specific "protectants" against UV damage during the brief irradiation window, ensuring your protein is in a stable buffer with appropriate scavengers for reactive oxygen species (ROS) generated by photosensitization can be beneficial.[2] However, avoid thiol-containing reducing agents like DTT or β-mercaptoethanol, as they can interfere with some photoreactive groups.[11] Some plant-derived compounds and supplements like carotenoids, polyphenols, and vitamins C and E are known to offer protection against UV-induced damage in broader biological contexts, but their direct application and efficacy in a photoaffinity labeling experiment would need careful validation.[12][13][14][15][16]
Troubleshooting Guides
Problem 1: Low or No Labeling of the Target Protein
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inefficient UV Cross-linking | Optimize the UV irradiation time, the distance between the light source and the sample, and the intensity of the UV lamp.[17] Start with the recommended conditions for your specific photo-probe and lamp, then titrate the exposure time. Ensure the sample is kept cool during irradiation to prevent thermal denaturation.[11] |
| Suboptimal UV Wavelength | Verify the optimal activation wavelength for your specific photoaffinity probe.[7][17] Using a UV source with a narrow bandwidth can help minimize off-target protein damage.[17] |
| Low Probe Concentration | The concentration of the photoaffinity probe may be too low.[17] Increase the probe concentration, but be aware that this may also increase non-specific labeling.[18] |
| Probe Sterically Hindered | The photoreactive group or the linker may be positioned in a way that prevents it from reaching and reacting with the protein upon binding. Consider synthesizing a new probe with the photoreactive group at a different position.[19] |
| Rapid Probe Dissociation | The half-life of the reactive species generated upon photolysis should be shorter than the dissociation rate of the ligand-protein complex.[1] If the probe dissociates before the reactive species can form a covalent bond, labeling will be inefficient. |
Problem 2: High Background or Non-Specific Labeling
Possible Causes & Solutions
| Cause | Recommended Solution |
| Excessive UV Exposure | Prolonged UV irradiation can lead to non-specific cross-linking.[4] Reduce the UV exposure time to the minimum required for efficient labeling of the target protein. |
| Probe Aggregation | The photoaffinity probe may be aggregating and trapping proteins non-specifically. Ensure the probe is fully solubilized in the reaction buffer. |
| "Sticky" Proteins | Highly abundant or "sticky" proteins can bind non-specifically to the probe.[1] To distinguish specific from non-specific binding, perform competition experiments.[1][17] |
| Long-Lived Reactive Species | Some photoreactive groups, like those generated from certain aryl azides, can have relatively long half-lives, allowing them to diffuse away from the binding site and label other proteins.[4] Consider using a probe with a more reactive, shorter-lived intermediate, such as a carbene generated from a diazirine.[4][8] |
Quantitative Data Summary
Table 1: Characteristics of Common Photoreactive Groups
| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Half-life of Intermediate | Key Advantages | Key Disadvantages |
| Aryl Azides | 254 - 400[8] | Nitrene[1][9] | >1 ms[9] | Small size, relatively easy to synthesize.[1][20] | Requires shorter wavelengths, potential for rearrangement, longer-lived reactive species can increase non-specific labeling.[4][19] |
| Benzophenones | 350 - 365[8] | Triplet Diradical[1] | ~120 µs[9] | Activated by longer wavelengths, reducing protein damage.[1][8] | Bulky, may require longer irradiation times, can act as a photosensitizer leading to oxidative damage.[4][6] |
| Diazirines | 330 - 370[7] | Carbene[1][8] | ~1 ns[9] | Small size, activated by longer wavelengths, highly reactive and short-lived intermediate minimizes non-specific labeling.[4][10] | Can isomerize to a linear diazo compound, which may have different reactivity.[1][4] |
Experimental Protocols
Protocol 1: General Workflow for Photoaffinity Labeling
This protocol outlines the key steps for a typical photoaffinity labeling experiment designed to identify protein targets.
-
Probe Incubation: Incubate the cells or cell lysate with the photoaffinity probe. The optimal concentration and incubation time should be determined empirically.
-
UV Irradiation: Expose the sample to UV light at the appropriate wavelength to activate the photoreactive group. This step should be performed on ice or in a cooled chamber to minimize protein denaturation.[11][18] The duration and intensity of the UV exposure need to be optimized.[18]
-
Competition Control (Crucial for Validation): In a parallel experiment, pre-incubate the sample with an excess of the unlabeled parent compound before adding the photoaffinity probe.[1][17] A significant reduction in labeling in the presence of the competitor indicates specific binding.
-
No UV Control: A sample incubated with the probe but not exposed to UV light should be included to check for any UV-independent labeling.[1]
-
Sample Processing: After labeling, lyse the cells (if applicable) and proceed with protein enrichment. If the probe contains a reporter tag like biotin, use streptavidin beads for pulldown.[18]
-
Analysis: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence (if the probe has a fluorescent tag) or by mass spectrometry for protein identification.[4][18]
Protocol 2: Optimizing UV Cross-linking Conditions
-
Determine the Optimal Wavelength: Consult the literature or manufacturer's data for the maximal activation wavelength of your photo-probe. Use a UV lamp with a narrow emission spectrum centered at this wavelength.[17]
-
Titrate UV Exposure Time: Set up a series of reactions with varying UV irradiation times (e.g., 1, 5, 10, 20, 30 minutes).[18] Keep the distance from the UV source and the sample concentration constant.
-
Vary the Distance from the UV Source: If your UV apparatus allows, perform experiments at different distances from the lamp to modulate the light intensity.[18]
-
Analyze the Results: Analyze the labeling efficiency for each condition by SDS-PAGE and Western blotting for your target protein or by in-gel fluorescence if your probe is fluorescent.
-
Select Optimal Conditions: Choose the conditions that provide the highest labeling efficiency with the lowest background.
Visualizations
Caption: General workflow for a photoaffinity labeling experiment.
Caption: A logical flow for troubleshooting common photoaffinity labeling issues.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Free Radicals and ROS Induce Protein Denaturation by UV Photostability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Emerging Strategies to Protect the Skin from Ultraviolet Rays Using Plant-Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. naturelo.com [naturelo.com]
- 14. Can supplements protect against UV-induced skin damage? [nutraingredients.com]
- 15. researchgate.net [researchgate.net]
- 16. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: 8-Azido-cAMP vs. 2-Azido-cAMP for Targeted cAMP Signaling Research
For researchers, scientists, and drug development professionals investigating cyclic AMP (cAMP) signaling pathways, the choice of chemical tools is paramount for achieving specific and reliable experimental outcomes. Among the most powerful tools are photoaffinity labels, which allow for the identification and characterization of cAMP-binding proteins. This guide provides an in-depth comparison of two commonly used photoaffinity analogs, 8-Azido-cAMP and 2-Azido-cAMP, to aid in the selection of the optimal probe for specific research applications.
This comparison delves into their biochemical properties, performance in photoaffinity labeling, and site-selectivity for the regulatory subunits of Protein Kinase A (PKA), the primary intracellular receptor for cAMP.
At a Glance: Key Differences and Applications
| Feature | This compound | 2-Azido-cAMP |
| Primary Application | Photoaffinity labeling, click chemistry | Photoaffinity labeling |
| PKA Binding Affinity | High affinity for RI subunits (Kd ≈ 10-17 nM)[1] | Data suggests binding, but specific Kd values for PKA are not readily available. |
| PKA Site Selectivity | Preferential labeling of Site 1 in both RI and RII subunits.[2] | C2-substituted analogs show preference for Site B. |
| Photoreactivity | Forms a reactive nitrene upon UV irradiation. | Forms a reactive nitrene upon UV irradiation.[3] |
| Click Chemistry | Azido group at the 8-position is suitable for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC).[4] | Azido group at the 2-position is also amenable to click chemistry reactions.[4] |
Delving Deeper: A Head-to-Head Comparison
Biochemical Properties and PKA Binding
Both this compound and 2-Azido-cAMP are structural analogs of cAMP where a photoreactive azido group replaces a hydrogen atom on the adenine ring. This modification allows for the formation of a covalent bond with nearby amino acid residues upon UV irradiation, effectively "trapping" the probe within the binding pocket of a target protein.
This compound has been extensively characterized and demonstrates high affinity for the type I regulatory subunit (RI) of PKA, with a reported apparent dissociation constant (Kd) in the range of 10-17 nM.[1] Studies have also indicated that this compound preferentially binds to "Site 1" of both RI and RII subunits of PKA.[2] This site-selectivity can be a valuable tool for dissecting the distinct functional roles of the two cAMP binding sites within the PKA holoenzyme.
Performance in Photoaffinity Labeling
The primary application for both compounds is photoaffinity labeling. Upon excitation with UV light, the azido group releases nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. This nitrene can then insert into C-H, N-H, or O-H bonds in close proximity, forming a stable covalent crosslink.
The efficiency of photoaffinity labeling depends on several factors, including the binding affinity of the probe for the target protein, the quantum yield of nitrene formation, and the reactivity of the nitrene. While direct comparative studies on the photoaffinity labeling efficiency of this compound and 2-Azido-cAMP for PKA are scarce, the study on their ATP counterparts with 2-5A synthetase suggests both are effective photoaffinity probes.[6][7]
The choice between the two may also be influenced by the specific amino acid composition of the target protein's binding site, as the position of the azido group will determine which residues are preferentially labeled.
Experimental Corner: Protocols and Considerations
General Photoaffinity Labeling Protocol with Azido-cAMP Analogs
This protocol provides a general framework for photoaffinity labeling of cAMP-binding proteins, such as PKA, using either this compound or 2-Azido-cAMP. Optimization of concentrations, incubation times, and UV irradiation conditions is crucial for successful labeling.
Materials:
-
Purified Protein Kinase A (PKA) or cell lysate containing PKA
-
[³²P]this compound or [³²P]2-Azido-cAMP (for radioactive detection) or non-radioactive analog for detection by other means (e.g., Western blot with specific antibodies, or click chemistry with a reporter tag)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mM EDTA)
-
Wash Buffer (Binding Buffer with or without a low concentration of a mild detergent)
-
UV lamp (typically with an emission maximum around 254 nm or 300-360 nm, depending on the specific analog and experimental setup)[8]
-
SDS-PAGE reagents and equipment
-
Autoradiography film or phosphorimager (for radioactive detection)
-
Western blot reagents and equipment (for non-radioactive detection)
Procedure:
-
Binding Reaction: Incubate the purified PKA or cell lysate with the azido-cAMP analog in binding buffer. A typical concentration range for the probe is 0.1-10 µM. The incubation is usually carried out on ice or at 4°C for 30-60 minutes to allow for equilibrium binding.
-
Control Reactions: To demonstrate specificity, include control reactions with:
-
A large excess (e.g., 100-fold) of non-photoreactive cAMP to compete for binding.
-
A sample that is not exposed to UV light.
-
-
UV Irradiation: Place the samples on ice and irradiate with a UV lamp at a close distance (e.g., 2-5 cm). The optimal irradiation time needs to be determined empirically but typically ranges from 2 to 20 minutes.[8]
-
Quenching (Optional): The reaction can be quenched by adding a scavenger molecule like dithiothreitol (DTT).
-
Sample Preparation for Analysis:
-
For purified protein, add SDS-PAGE sample buffer directly to the reaction.
-
For cell lysates, proteins may need to be precipitated (e.g., with trichloroacetic acid) or directly solubilized in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Radioactive Detection: Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the labeled proteins.
-
Non-Radioactive Detection: Transfer the proteins to a membrane and perform a Western blot using an antibody that recognizes PKA or a tag incorporated via click chemistry.
-
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Conclusion: Making the Right Choice
The selection between this compound and 2-Azido-cAMP should be guided by the specific goals of the research.
-
For general photoaffinity labeling of PKA and identification of novel cAMP-binding proteins, this compound is a well-validated and reliable choice , supported by a larger body of literature and more extensive characterization of its binding properties. Its known preference for Site 1 of PKA can be leveraged for site-specific studies.
-
2-Azido-cAMP offers a valuable alternative, particularly when investigating the architecture of the cAMP-binding pocket or when this compound fails to label a protein of interest. Its potential preference for Site B of PKA provides a complementary tool to this compound for mapping different regions of the binding site.
Ultimately, for comprehensive studies of cAMP-protein interactions, the use of both analogs in parallel can provide a more complete picture of the binding landscape and enhance the confidence in the identified interactions. As with any experimental technique, careful optimization and the use of appropriate controls are essential for obtaining meaningful and reproducible results.
References
- 1. The photoaffinity probe 8-N3[alpha-32P]ATP labels the ATP-binding sites of rabbit neutrophil and skeletal muscle actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolution of the phosphorylated and dephosphorylated cAMP-binding proteins of bovine cardiac muscle by affinity labeling and two-dimensional electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity in Enrichment of cAMP-dependent Protein Kinase Regulatory Subunits Type I and Type II and Their Interactors Using Modified cAMP Affinity Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2- and 8-azido photoaffinity probes. 2. Studies on the binding process of 2-5A synthetase by photosensitive ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating 8-Azido-cAMP Photoaffinity Labeling: A Guide to Essential Control Experiments
For researchers, scientists, and drug development professionals, 8-Azido-cAMP has emerged as a powerful tool for identifying and characterizing cyclic AMP (cAMP) binding proteins. This photoaffinity probe allows for the covalent cross-linking of the cAMP analog to its target proteins upon UV irradiation, enabling their subsequent identification and analysis. However, the utility of this technique is critically dependent on rigorous validation through a series of well-designed control experiments. This guide provides a comprehensive comparison of essential control experiments, alternative validation methods, and detailed protocols to ensure the specificity and reliability of your this compound photoaffinity labeling results.
Photoaffinity labeling with this compound is a robust method for identifying cAMP receptor proteins. The principle lies in the photo-inducible reactivity of the azido group at the 8th position of the adenine ring. Upon exposure to UV light, the 8-azido group is converted into a highly reactive nitrene intermediate, which can then form a stable covalent bond with amino acid residues in the binding pocket of the target protein.[1] This covalent linkage allows for the "capture" of the binding protein for subsequent analysis by techniques such as SDS-PAGE, autoradiography, and mass spectrometry.
Essential Control Experiments for Validating this compound Labeling
To distinguish specific labeling of target proteins from non-specific interactions and experimental artifacts, a panel of control experiments is indispensable. These controls are designed to demonstrate the specificity of the this compound probe for the cAMP binding site and the dependence of the labeling on UV irradiation.
Competition Assay with Unlabeled cAMP
This is the most critical control to demonstrate the specificity of this compound for the cAMP binding site. The experiment involves pre-incubating the protein sample with a significant excess of unlabeled cAMP before adding the this compound probe. If the labeling of a protein by this compound is specific, the excess unlabeled cAMP will compete for the binding site, leading to a significant reduction in the incorporation of the photoaffinity probe.
Expected Outcome: A dose-dependent decrease in the signal from the labeled protein with increasing concentrations of unlabeled cAMP. Ideally, a 100- to 1000-fold molar excess of unlabeled cAMP should result in a near-complete inhibition of labeling for a specific interaction.
No-UV Irradiation Control
This control is essential to confirm that the covalent labeling is dependent on the photoactivation of the azido group. The experiment is performed under the same conditions as the primary labeling experiment, but the sample is not exposed to UV light.
Expected Outcome: No or significantly reduced labeling of the target protein in the absence of UV irradiation. Any signal detected in this control represents non-covalent binding or non-specific interactions that are not due to photo-crosslinking.
No-Probe Control
This control helps to identify any background signals or artifacts that are not related to the this compound probe. The experiment is run without the addition of the this compound probe but is otherwise identical to the main experiment, including UV irradiation.
Expected Outcome: No signal should be detected in the lane corresponding to the target protein. This confirms that the observed signal in the experimental sample is indeed due to the presence of the photoaffinity probe.
Quantitative Data Comparison
The following table summarizes the expected quantitative outcomes from the control experiments, providing a benchmark for validating your results.
| Experiment | Purpose | Expected Quantitative Result |
| This compound + UV | Primary Experiment | Strong labeling signal of the target protein. |
| Competition Assay | To confirm binding site specificity. | >90% reduction in labeling signal with 100-fold excess unlabeled cAMP. |
| No-UV Control | To confirm UV-dependent labeling. | <5% of the signal observed in the primary experiment. |
| No-Probe Control | To control for background signal. | No detectable signal. |
Experimental Protocols
Protocol 1: this compound Photoaffinity Labeling
-
Incubation: Incubate the protein sample (e.g., cell lysate, purified protein) with radiolabeled or biotinylated this compound in an appropriate binding buffer for 30-60 minutes on ice to allow for equilibrium binding.
-
UV Irradiation: Place the samples on ice and irradiate with a UV lamp (e.g., 254 nm) for 5-15 minutes. The optimal irradiation time should be determined empirically.
-
Quenching: (Optional) Add a scavenger molecule like dithiothreitol (DTT) to quench any unreacted nitrene intermediates.
-
Analysis: Analyze the labeled proteins by SDS-PAGE followed by autoradiography (for radiolabeled probes) or western blotting (for biotinylated probes).
Protocol 2: Competition Assay
-
Pre-incubation: Pre-incubate the protein sample with a 100- to 1000-fold molar excess of unlabeled cAMP for 30 minutes on ice.
-
Labeling: Add the this compound probe and incubate for an additional 30-60 minutes on ice.
-
UV Irradiation and Analysis: Proceed with the UV irradiation and analysis steps as described in Protocol 1.
Protocol 3: No-UV and No-Probe Controls
-
No-UV Control: Follow Protocol 1, but keep the sample on ice in the dark instead of exposing it to UV light.
-
No-Probe Control: Follow Protocol 1, but add an equivalent volume of buffer instead of the this compound probe.
Mandatory Visualizations
Caption: The cAMP signaling pathway.
Caption: Experimental workflow for this compound photoaffinity labeling.
References
Unmasking Cellular Messengers: A Guide to Identifying 8-Azido-cAMP Binding Sites with Mass Spectrometry
For researchers, scientists, and drug development professionals, understanding the precise binding interactions of cyclic AMP (cAMP), a crucial second messenger, is paramount for deciphering cellular signaling and developing targeted therapeutics. The photoaffinity probe 8-Azido-cAMP, a structural analog of cAMP, in conjunction with mass spectrometry, has emerged as a powerful tool for covalently capturing and identifying cAMP-binding proteins and their specific interaction sites. This guide provides a comprehensive comparison of mass spectrometry-based approaches with alternative methods, supported by experimental data and detailed protocols.
This guide will delve into the powerful technique of photoaffinity labeling (PAL) coupled with mass spectrometry for the definitive identification of this compound binding sites. We will explore the experimental workflow, present quantitative data from key studies, and compare this method with other techniques used to investigate cAMP interactions.
The Power of Photoaffinity Labeling with this compound
This compound is a valuable tool because the azido group can be activated by UV light to form a highly reactive nitrene intermediate.[1][2] This nitrene then covalently bonds to nearby amino acid residues within the binding pocket of a target protein, effectively "trapping" the interaction.[1][2] Subsequent proteomic analysis by mass spectrometry can then identify the modified protein and pinpoint the exact location of the covalent bond, revealing the binding site.[1][3]
Experimental Workflow: From Labeling to Identification
The general workflow for identifying this compound binding sites using mass spectrometry involves several key steps, as illustrated below.
References
- 1. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent modification of both cAMP binding sites in cAMP-dependent protein kinase I by 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Azido-cAMP and Native cAMP Binding Affinity for Protein Kinase A
For researchers in cellular signaling and drug development, understanding the interaction between cyclic adenosine monophosphate (cAMP) and its primary effector, Protein Kinase A (PKA), is fundamental. The photoactivatable analog, 8-Azido-cAMP, is a widely utilized tool for identifying and characterizing cAMP binding proteins. This guide provides an objective comparison of the binding affinity of this compound and its native counterpart, cAMP, to the various isoforms of the PKA regulatory subunits.
Executive Summary
This compound serves as a functional analog of cAMP, exhibiting a binding affinity to the type I PKA regulatory subunit that is nearly identical to that of native cAMP. Both molecules demonstrate high-affinity binding in the low nanomolar range to this isoform. While comprehensive comparative data across all PKA isoforms is limited, the existing evidence suggests that this compound effectively mimics cAMP in its primary binding characteristics, making it a reliable tool for photoaffinity labeling of PKA and other cAMP-binding proteins.
Quantitative Comparison of Binding Affinity
The binding of cAMP and its analogs to the regulatory (R) subunits of PKA is the critical step in the activation of this key signaling enzyme. PKA exists as a tetramer of two regulatory and two catalytic subunits. There are two major types of R subunits, type I (RI) and type II (RII), each with α and β isoforms (RIα, RIβ, RIIα, RIIβ). The binding affinity of cAMP and its analogs can vary between these isoforms.
| Ligand | PKA Isoform | Dissociation Constant (Kd) | Comments |
| Native cAMP | PKA Type I (porcine) | ~10 - 17 nM | Apparent Kd determined by Millipore filtration, equilibrium dialysis, or ammonium sulfate precipitation. |
| This compound | PKA Type I (porcine) | ~10 - 17 nM | Behaves similarly to cAMP in binding assays. |
| Native cAMP | PKA RIα (monomer) | ~50 nM | For a deletion mutant lacking the dimerization domain. The full-length dimer exhibits cooperative binding. |
| Native cAMP | PKA RIIβ | ~61 nM (from Ka) | Calculated from an activation constant (Ka) of 610 nM, noted to be significantly higher than for RIα and RIIα. |
The cAMP/PKA Signaling Pathway
The canonical cAMP signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), leading to the production of cAMP by adenylyl cyclase. Four molecules of cAMP then bind to the two regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that liberates the two catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, eliciting a cellular response.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kd) of a non-radioactive ligand (e.g., this compound or native cAMP) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]cAMP) for binding to a PKA regulatory subunit.
Materials:
-
Purified PKA regulatory subunit (isoform of interest)
-
[³H]cAMP (radiolabeled ligand)
-
This compound (unlabeled competitor)
-
Native cAMP (unlabeled competitor)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Wash Buffer (ice-cold Binding Buffer)
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethylenimine
-
96-well filter plates and vacuum manifold
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled competitor ligands (this compound and native cAMP) in Binding Buffer. The concentration range should typically span from 10⁻¹² M to 10⁻⁵ M.
-
Binding Reaction Setup: In a 96-well plate, set up the following reactions in triplicate for each concentration of the competitor:
-
Total Binding: PKA regulatory subunit + [³H]cAMP + Binding Buffer.
-
Competitor Binding: PKA regulatory subunit + [³H]cAMP + serially diluted unlabeled competitor.
-
Non-specific Binding: PKA regulatory subunit + [³H]cAMP + a high concentration of unlabeled native cAMP (e.g., 10 µM).
-
-
Incubation: Add the purified PKA regulatory subunit to each well, followed by the unlabeled competitor (or buffer), and finally the [³H]cAMP. The concentration of [³H]cAMP should be at or below its Kd for the receptor. Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold. This separates the bound from the free radioligand, as the protein and any bound ligand will be retained on the filter.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) for the competitor using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
comparative analysis of 8-substituted cAMP analogs in binding studies
An objective comparison of 8-substituted cAMP analogs is crucial for researchers selecting appropriate tools to investigate cAMP-mediated signaling pathways. These analogs possess distinct binding affinities and selectivities for the primary intracellular cAMP receptor, protein kinase A (PKA), influencing their efficacy as pathway activators or probes.
Comparative Analysis of Binding Affinities
The biological activity of 8-substituted cAMP analogs is largely determined by their binding affinity to the regulatory (R) subunits of PKA isozymes (Type I and Type II). Modifications at the 8-position of the adenine ring can significantly alter this affinity compared to the endogenous ligand, cAMP. The following table summarizes key binding data for several common analogs.
| Analog | PKA Isozyme | K_i_ or K_d_ (nM) | Key Characteristics & Notes |
| cAMP | RI / RII | ~30 - 100 | Endogenous ligand; serves as a baseline for comparison. |
| 8-Br-cAMP | RI / RII | ~20 - 150 | A common, cell-permeable PKA activator; resistant to phosphodiesterase degradation.[1][2][3][4] |
| 8-Cl-cAMP | RI / RII | ~10 - 50 | Potent PKA activator with significant anti-proliferative effects in cancer cells, sometimes acting through PKA-independent mechanisms via its metabolite, 8-Cl-adenosine.[5][6][7] |
| 8-CPT-cAMP | RI / RII | ~5 - 40 | A potent and highly membrane-permeable activator of both PKA type I and type II.[8][9] |
| 8-N_3_-cAMP | RI / RII | ~50 - 300 | An azido-substituted analog primarily used as a photoaffinity label to covalently modify and identify residues within the cAMP-binding sites of PKA.[10][11][12] |
| N_6_-Benzoyl-cAMP | RI > RII | ~100 - 160 (for RI) | A site-selective analog that preferentially binds to site A of PKA regulatory subunits and does not activate the alternative cAMP sensor, Epac.[13][14][15] |
Note: Binding affinities are presented as ranges compiled from various sources. Exact values can differ based on specific experimental conditions, such as buffer composition and the specific isoform of the PKA regulatory subunit used.
Experimental Protocols
Binding affinities of cAMP analogs are typically quantified using competitive radioligand binding assays. This method measures the ability of an unlabeled analog to compete with a radiolabeled ligand for binding to the PKA regulatory subunits.
Competitive Radioligand Binding Assay Protocol
-
Preparation of Reagents:
-
Purified recombinant PKA regulatory subunits (RI or RII) are prepared and diluted in an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
A stock solution of a radiolabeled ligand, typically [³H]cAMP, is prepared.
-
Serial dilutions of the unlabeled 8-substituted cAMP analog (the competitor) are prepared.
-
-
Assay Setup:
-
In a 96-well plate or microcentrifuge tubes, the PKA regulatory subunits, a fixed concentration of [³H]cAMP (usually near its K_d_ value), and varying concentrations of the unlabeled competitor are combined.
-
Control tubes are included for total binding (no competitor) and non-specific binding (a high concentration of unlabeled cAMP).
-
-
Incubation: The reaction mixtures are incubated, typically at 30°C for 60 minutes or at 4°C for a longer duration, to allow the binding to reach equilibrium.[16]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. The filters trap the PKA subunits and any bound radioligand, while the unbound radioligand passes through.[16]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining free radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on each filter, corresponding to the amount of bound [³H]cAMP, is measured using a liquid scintillation counter.[16]
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The inhibition constant (K_i_) for the analog is then calculated from the IC₅₀ using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[16]
-
Visualizing the cAMP Signaling Pathway and Experimental Logic
Diagrams created using the DOT language provide a clear visual representation of the biological pathway and the experimental design.
Caption: The canonical G-protein-coupled cAMP signaling cascade leading to PKA activation.
Caption: A generalized workflow for determining the binding affinity of a cAMP analog.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 8-Bromo-cAMP, sodium salt | PKA activator | Hello Bio [hellobio.com]
- 4. 8-Bromoadenosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 5. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel growth inhibitory effect of 8-Cl-cAMP is dependent on serum factors that modulate protein kinase A expression but not the hydrolysis of 8-Cl-cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complex roles of cAMP–PKA–CREB signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Limited proteolysis alters the photoaffinity labeling of adenosine 3',5'-monophosphate dependent protein kinase II with 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photoaffinity labeling of the adenosine cyclic 3',5'-monophosphate receptor protein of Escherichia coli with 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. 6-Bnz-cAMP BIOLOG Life Science Institute [biolog.de]
- 15. Selectivity in Enrichment of cAMP-dependent Protein Kinase Regulatory Subunits Type I and Type II and Their Interactors Using Modified cAMP Affinity Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
Validating 8-Azido-cAMP: A Guide to Orthogonal Methods for Robust cAMP Signaling Research
For researchers in cell signaling and drug development, 8-Azido-cAMP is a powerful tool for identifying and characterizing cyclic AMP (cAMP) binding proteins through photoaffinity labeling. However, to ensure the accuracy and reliability of these findings, validation with orthogonal methods is crucial. This guide provides a comparative overview of common orthogonal approaches to confirm results obtained with this compound, complete with experimental data and detailed protocols.
This compound is a photoreactive analog of cAMP. Upon exposure to UV light, its azido group forms a highly reactive nitrene species that covalently crosslinks to nearby amino acid residues within the cAMP binding pocket of a protein.[][2] This allows for the identification of novel cAMP effectors and the characterization of their binding sites. While effective, the potential for non-specific labeling and artifacts necessitates independent verification of the biological relevance of these interactions. Orthogonal methods, which rely on different physical principles, provide this necessary validation by confirming the functional consequences of the identified protein-cAMP interaction.[3][4]
Comparison of this compound with Orthogonal Validation Methods
To ensure the biological significance of proteins identified through this compound photoaffinity labeling, it is essential to employ orthogonal methods that assess different aspects of the cAMP signaling pathway. The following table summarizes key techniques used to validate this compound findings.
| Method | Principle | Measures | Advantages | Limitations |
| This compound Photoaffinity Labeling | UV-induced covalent crosslinking of this compound to interacting proteins.[][5] | Direct protein-cAMP interaction. | Identifies direct binding partners; can map binding sites. | Potential for non-specific labeling; requires UV activation which can damage cells. |
| Competitive Binding Assays (ELISA, TR-FRET) | Competition between endogenous cAMP and a labeled cAMP analog for a specific antibody.[6][7][8] | Changes in intracellular cAMP concentration. | High throughput; quantitative. | Indirect measure of protein activation; does not identify the specific cAMP effector. |
| PKA Activity Assays | Measures the phosphorylation of a specific PKA substrate, often using radioactive ATP or phospho-specific antibodies.[9][10][11] | Activity of Protein Kinase A (PKA), a primary cAMP effector. | Direct measure of a key downstream signaling event. | Specific to the PKA pathway; may not capture effects mediated by other cAMP sensors. |
| Epac Activation Assays (Rap1 Pull-down) | Measures the activation of Epac by quantifying the amount of its downstream target, GTP-bound Rap1.[12][13] | Activity of Exchange Protein Directly Activated by cAMP (Epac). | Specific for the Epac pathway, a major alternative to PKA signaling. | Indirect measure of Epac activation; can be complex to perform. |
| Western Blotting | Detects the phosphorylation status of downstream targets of cAMP signaling pathways (e.g., CREB phosphorylation).[14] | Activation of specific downstream signaling nodes. | Widely available; can assess multiple targets simultaneously. | Semi-quantitative; requires specific and validated antibodies. |
Signaling Pathways and Experimental Workflows
To visualize the interplay between this compound and its validation methods, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
References
- 2. Photoaffinity labeling of nucleotide binding sites with 8-azidopurine analogs: techniques and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. The photoaffinity probe 8-azidoadenosine 5'-triphosphate selectively labels the heavy chain of Chlamydomonas 12 S dynein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cAMP Assay Kit (Competitive ELISA, Fluorometric) (ab138880) | Abcam [abcam.com]
- 8. LANCE Ultra cAMP Assays | Revvity [revvity.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. arborassays.com [arborassays.com]
- 11. abcam.com [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of Epac Activation: STRUCTURAL AND FUNCTIONAL ANALYSES OF Epac2 HINGE MUTANTS WITH CONSTITUTIVE AND REDUCED ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biological Activity of 8-Azido-cAMP Labeled Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the functional consequences of protein labeling is paramount. This guide provides a comprehensive comparison of 8-Azido-cAMP with alternative methods for studying cAMP-mediated signaling, supported by experimental data and detailed protocols.
This compound is a versatile chemical probe used to identify and characterize cyclic AMP (cAMP) binding proteins. Its utility stems from a dual functionality: the azido group at the 8th position of the adenine ring allows for both photoaffinity labeling and bioorthogonal click chemistry. Upon UV irradiation, the azide forms a highly reactive nitrene that covalently crosslinks to nearby amino acid residues within the cAMP binding pocket. Alternatively, the azide can be utilized in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC, respectively) to attach reporter molecules such as fluorophores or biotin. This enables the visualization and enrichment of target proteins.
A critical aspect of using any chemical probe is to assess its impact on the biological activity of the target protein. Ideally, the probe should act as a close analog of the endogenous ligand, minimizing perturbations to the protein's function. This guide delves into the biological activity of this compound-labeled proteins, compares it with alternative labeling and activity assessment methods, and provides the necessary experimental framework for researchers to make informed decisions for their specific applications.
Comparison of this compound with Alternative Probes
The choice of a chemical probe for studying cAMP signaling depends on the specific experimental goals. While this compound is a powerful tool for identifying cAMP binding proteins, other analogs and methods may be more suitable for quantifying downstream signaling events or studying the dynamics of cAMP in live cells.
| Probe/Method | Principle | Primary Application | Advantages | Limitations |
| This compound | Photoaffinity Labeling & Click Chemistry | Identification and mapping of cAMP binding proteins. | Covalent and permanent labeling; enables pull-down and enrichment of target proteins. | UV crosslinking can damage proteins; potential for non-specific labeling; biological activity of the covalently modified protein needs careful assessment. |
| Sp-cAMPS Analogs | PKA Activation | Potent and specific activation of Protein Kinase A (PKA). | High affinity and specificity for PKA; resistant to phosphodiesterases (PDEs), providing sustained activation. | Do not covalently label the protein; effects are transient. |
| Rp-cAMPS Analogs | PKA Inhibition | Competitive inhibition of PKA activation. | Useful for dissecting PKA-dependent signaling pathways. | Do not provide information on the cAMP binding site. |
| Fluorescent cAMP Analogs | Fluorescence Polarization/Anisotropy | In vitro measurement of cAMP binding affinity. | Allows for quantitative determination of binding constants in a homogenous format. | Limited utility in complex biological systems like cell lysates or live cells. |
| FRET/BRET-based Sensors | Förster/Bioluminescence Resonance Energy Transfer | Real-time imaging of cAMP dynamics in live cells. | High spatiotemporal resolution; enables the study of cAMP signaling in living systems. | Require genetic encoding and expression of the sensor; may buffer intracellular cAMP levels. |
Quantitative Data on cAMP Analogs and their Effect on Protein Kinase A (PKA)
Protein Kinase A is a primary effector of cAMP signaling. The following table summarizes key quantitative data for this compound and its alternatives in modulating PKA activity.
| Compound | Parameter | Value | Target | Comments |
| cAMP | Kd | ~10-17 nM[1] | PKA Type I | Apparent dissociation constant for the regulatory subunit. |
| This compound | Kd | ~10-17 nM[1] | PKA Type I | Behaves as a functional analog of cAMP in terms of binding affinity.[1] |
| Sp-cAMPS | Ki (PDE3A Inhibition) | 47.6 µM | PDE3A | A competitive inhibitor of phosphodiesterase. |
| Rp-cAMPS | Ki (PKA II Inhibition) | 4.5 µM | PKA Type II | A competitive inhibitor of PKA activation. |
| 8-CPT-cAMP | IC50 (PDE VA Inhibition) | 0.9 µM | PDE VA | A potent inhibitor of phosphodiesterase VA. |
| HE33 (N6-dipropyl-cAMP) | EC50 (PKA RIIβ Activation) | 45 nM | PKA RIIβ | Shows isoform selectivity for PKA RIIβ.[2] |
| H-89 | IC50 | 40 nM | PKA | A commonly used inhibitor of PKA catalytic activity.[3] |
Signaling Pathways and Experimental Workflows
To aid in the understanding of the experimental processes, the following diagrams illustrate the cAMP signaling pathway, the workflow for photoaffinity labeling with this compound, and a comparative workflow for assessing PKA activity.
Caption: The cAMP signaling pathway, illustrating the activation of PKA.
Caption: Experimental workflow for photoaffinity labeling with this compound.
References
- 1. Covalent modification of both cAMP binding sites in cAMP-dependent protein kinase I by 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic-AMP-dependent protein kinase (PKA) activity assay based on FRET between cationic conjugated polymer and chromophore-labeled peptide - Analyst (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 8-Azido-cAMP
Researchers, scientists, and drug development professionals handling 8-Azido-cAMP must prioritize safety in its disposal. As an organic azide, this compound presents potential hazards, including explosive instability and toxicity.[1][2][3] Adherence to strict disposal protocols is essential to mitigate risks and ensure a safe laboratory environment.
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste management company.[1][4] For instances where chemical deactivation of dilute waste solutions is necessary, a specific protocol must be followed.
Key Safety and Handling Principles
Organic azides are energetic compounds sensitive to heat, light, friction, and pressure, which can lead to explosive decomposition.[1][2] Their stability is influenced by their chemical structure, particularly the ratio of carbon to nitrogen atoms.
Crucial Hazards:
-
Explosive Potential: Organic azides can be unstable and may decompose violently.[1][2]
-
Formation of Highly Explosive Compounds:
-
Heavy Metal Azides: Azides can react with heavy metals like lead and copper, often found in plumbing, to form extremely shock-sensitive and explosive metal azides. For this reason, azide-containing solutions must never be disposed of down the drain.[1][5][6][7]
-
Hydrazoic Acid: Mixing azides with acidic waste can generate hydrazoic acid (HN₃), a highly toxic, volatile, and explosive substance.[1][2] Azide waste streams must be kept separate from acidic wastes.[1][2]
-
-
Toxicity: Azide compounds are toxic.[1] While specific toxicological data for this compound is limited, it should be handled with the assumption of high toxicity.
Quantitative Safety Data Summary
For the safe handling and storage of organic azides, it is crucial to understand their stability parameters. The following table summarizes key stability guidelines.
| Parameter | Guideline | Rationale |
| Carbon to Nitrogen Ratio (C/N) | The number of nitrogen atoms should not exceed the number of carbon atoms. For compounds with a C/N ratio between 1 and 3, they should be stored at -18°C, in the absence of light, and at concentrations not exceeding 1 M.[2] | A higher carbon content relative to nitrogen generally increases the stability of the organic azide.[1] |
| Rule of Six | There should be at least six carbon atoms (or other similarly sized atoms) for each energetic functional group.[1] | This rule provides a general measure of the molecule's stability. |
Disposal Workflow for this compound
The recommended workflow for the disposal of this compound involves a multi-step process to ensure safety and compliance.
Experimental Protocol: Chemical Deactivation of Dilute this compound Waste
This protocol is for the chemical deactivation of dilute aqueous solutions (≤5%) of this compound waste and must be performed by trained personnel in a certified chemical fume hood.[1][5]
Objective: To neutralize dilute azide-containing aqueous solutions before collection as hazardous waste.
Materials:
-
Aqueous this compound waste (concentration ≤5%)
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Starch-iodide paper
-
Dilute sodium hydroxide (NaOH) solution
-
Three-necked flask equipped with a stirrer, a dropping funnel, and a gas outlet
Procedure:
-
Setup: Place the dilute aqueous this compound waste solution into the three-necked flask inside a chemical fume hood.[1][5]
-
Addition of Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of azide in the waste (a 40% excess).[1][5]
-
Acidification (CRITICAL STEP): Slowly and carefully add the 20% sulfuric acid solution dropwise from the dropping funnel until the reaction mixture is acidic to pH paper.[5] CRITICAL SAFETY NOTE: The acid must be added after the sodium nitrite. Reversing this order will lead to the formation of highly toxic and explosive hydrazoic acid (HN₃).[1][5]
-
Completion Check: Once the evolution of nitrogen oxides has ceased, test the acidic solution with starch-iodide paper. A blue color indicates that excess nitrite is present and the decomposition is complete.[5]
-
Neutralization: Neutralize the reaction mixture with a dilute sodium hydroxide solution to a pH between 6 and 9.[5]
-
Waste Collection: Pour the neutralized solution into a designated hazardous waste container.
-
Final Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the hazardous waste.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 8-Azido-cAMP
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 8-Azido-cAMP. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. Due to the inherent hazards of azido compounds, a stringent personal protective equipment (PPE) protocol is mandatory.
Hazard Assessment and Personal Protective Equipment
A comprehensive risk assessment should be conducted before commencing any work with this compound. The following table summarizes the required PPE for handling this compound.
| Protection Type | Minimum Requirement | Enhanced Precaution (Recommended for higher risk procedures) |
| Hand Protection | Nitrile gloves | Double-gloving with an inner nitrile glove and an outer chemical-resistant glove (e.g., butyl rubber).[4] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[4][5] | A face shield worn in addition to chemical splash goggles.[4] |
| Body Protection | A standard laboratory coat. | A flame-resistant lab coat. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood.[4] | If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator is required.[4] |
| Footwear | Fully enclosed shoes. | Chemical-resistant, steel-toed boots.[4] |
Operational Plan: Safe Handling of this compound
A systematic approach is crucial when working with potentially hazardous materials. The following workflow outlines the key steps for the safe handling of this compound, from preparation to disposal.
Procedural Guidance
Preparation:
-
Don PPE: Before entering the laboratory and handling any chemicals, put on all required personal protective equipment as detailed in the table above.
-
Fume Hood Preparation: Ensure the chemical fume hood is certified and functioning correctly. The work area within the hood should be clean and uncluttered.
-
Use Non-Metallic Equipment: To prevent the formation of shock-sensitive metal azides, use plastic or ceramic spatulas and weighing boats.[2][6] Avoid using any metal utensils.
Handling:
-
Weighing: Carefully weigh the solid this compound within the chemical fume hood. Avoid generating dust.
-
Dissolving: Dissolve the compound in a suitable solvent. Be aware that contact with acids can liberate highly toxic and explosive hydrazoic acid.[2][3] Avoid using halogenated solvents.[2]
-
Experimentation: Conduct all experimental procedures within the fume hood. If heating is necessary, do so with extreme caution and behind a blast shield.[1]
Cleanup and Decontamination:
-
Decontaminate Surfaces: After completing the experiment, decontaminate all work surfaces with an appropriate cleaning agent.
-
PPE Removal and Disposal: Carefully remove and dispose of all single-use PPE, such as gloves, in the designated hazardous waste container.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent accidental explosions and environmental contamination.
-
Segregate Waste: All waste containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, weighing paper), must be collected in a dedicated, clearly labeled hazardous waste container.[6]
-
Labeling: The waste container must be labeled as "Azide Contaminated Waste."[6]
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, particularly acids and metals.[6][7]
-
Prohibition of Drain Disposal: Under no circumstances should this compound or any azide-containing waste be poured down the sink. This can lead to the formation of explosive metal azides in the plumbing system.[7][8]
-
Hazardous Waste Collection: Arrange for the collection of the azide-contaminated waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[9]
Emergency Procedures
Spills:
-
Small Spills: If a small spill occurs within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated azide waste container.
-
Large Spills: In the event of a large spill, evacuate the immediate area and notify your laboratory supervisor and EHS.[7]
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4][10]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][10]
By adhering to these safety protocols, you can minimize the risks associated with handling this compound and ensure a safe and productive research environment.
References
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. nj.gov [nj.gov]
- 4. benchchem.com [benchchem.com]
- 5. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 6. uvic.ca [uvic.ca]
- 7. Article - Standard Operating Procedur... [policies.unc.edu]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
